Methyl 2-amino-5-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(8(9,10)11)3-13-6(5)12/h2-3H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOTGQGUUMFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679103 | |
| Record name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227048-89-6 | |
| Record name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for Methyl 2-amino-5-(trifluoromethyl)nicotinate, a key intermediate in medicinal chemistry and drug development. The synthesis is presented in a two-stage process, commencing with the preparation of the precursor, 2-amino-5-(trifluoromethyl)nicotinic acid, followed by its subsequent esterification. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in laboratory-scale production.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-step sequence:
-
Synthesis of 2-amino-5-(trifluoromethyl)nicotinic acid: This precursor is synthesized from a commercially available starting material, 2-chloro-5-(trifluoromethyl)pyridine, through a series of transformations including cyanation, amination, and hydrolysis.
-
Esterification: The resulting nicotinic acid derivative is then esterified to yield the final product, this compound.
Experimental Protocols
Stage 1: Synthesis of 2-amino-5-(trifluoromethyl)nicotinic acid
This stage involves a multi-step process starting from 2-chloro-5-(trifluoromethyl)pyridine.
Step 1a: Cyanation of 2-chloro-5-(trifluoromethyl)pyridine
A plausible route to introduce the carboxylic acid functionality at the 3-position is through a nitrile intermediate. While a direct protocol for the cyanation of 2-chloro-5-(trifluoromethyl)pyridine at the 3-position was not explicitly found in the literature, a related synthesis of 2-chloro-5-fluoronicotinonitrile provides a strong basis for this transformation. This would be followed by amination and hydrolysis.
Step 1b: Amination of the 2-chloro Intermediate
The chloro group at the 2-position can be displaced by an amino group. A patent for the synthesis of a related compound, 2-amino-3-chloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine, describes an amination process using aqueous ammonia at elevated temperature and pressure. A similar approach can be adapted for 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile.
Step 1c: Hydrolysis of the Nitrile
The final step in the synthesis of the precursor acid is the hydrolysis of the nitrile group. This can be achieved under acidic or basic conditions.
A Proposed Experimental Protocol for Stage 1 is as follows:
-
Cyanation: In a sealed reaction vessel, 2-chloro-5-(trifluoromethyl)pyridine is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at an elevated temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Amination: The resulting 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile is then subjected to amination. This can be achieved by heating the intermediate with a concentrated aqueous solution of ammonia in a sealed autoclave. The temperature and pressure will need to be optimized to achieve a good conversion rate.
-
Hydrolysis: The obtained 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile is hydrolyzed to the corresponding carboxylic acid. This can be accomplished by refluxing with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide, followed by acidification to precipitate the product.
Quantitative Data (Anticipated):
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | Cyanation | NaCN or KCN | DMSO/DMF | 100-150 | 4-8 | 60-80 | >95 |
| 1b | Amination | Aq. NH3 | - | 150-200 | 6-12 | 70-90 | >95 |
| 1c | Hydrolysis | Conc. HCl or NaOH | Water | Reflux | 4-8 | 80-95 | >98 |
Note: The data in this table is estimated based on similar reactions and would require experimental optimization.
Stage 2: Esterification of 2-amino-5-(trifluoromethyl)nicotinic acid
A convenient and high-yielding method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol. This method is advantageous due to its mild reaction conditions and simple workup.[1]
Experimental Protocol:
-
To a round-bottom flask containing 2-amino-5-(trifluoromethyl)nicotinic acid (1.0 eq.), add methanol as the solvent.
-
Slowly add freshly distilled trimethylchlorosilane (2.0-3.0 eq.) to the stirred suspension at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data:
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-amino-5-(trifluoromethyl)nicotinic acid | Trimethylchlorosilane | Methanol | Room Temperature | 12-24 | 85-95 | >98 |
This data is based on a general procedure for amino acid esterification and may require optimization for this specific substrate.[1]
Visualizing the Synthesis
Reaction Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Workflow for Esterification
Caption: Experimental workflow for the esterification of 2-amino-5-(trifluoromethyl)nicotinic acid.
Conclusion
This technical guide outlines a practical and efficient synthetic route for the preparation of this compound. While the synthesis of the precursor, 2-amino-5-(trifluoromethyl)nicotinic acid, is based on established chemical principles, further experimental validation is recommended to optimize reaction conditions and yields. The final esterification step utilizes a mild and high-yielding protocol, providing a reliable method for obtaining the target molecule. The provided data and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical and agrochemical compounds.
References
An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 1227048-89-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a key building block in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid at room temperature.[3] Its key identifying information and physicochemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate.[4] |
| CAS Number | 1227048-89-6 |
| Molecular Formula | C₈H₇F₃N₂O₂.[4] |
| Molecular Weight | 220.15 g/mol .[4] |
| InChI Key | OJQOTGQGUUMFLP-UHFFFAOYSA-N. |
| SMILES String | COC(=O)c1cc(cnc1N)C(F)(F)F. |
| MDL Number | MFCD16611586. |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Solid. |
| Purity | ≥95%.[4] |
| Topological Polar Surface Area (TPSA) | 65.21 Ų.[4] |
| LogP | 1.4692.[4] |
| Hydrogen Bond Acceptors | 4.[4] |
| Hydrogen Bond Donors | 1.[4] |
| Rotatable Bonds | 1.[4] |
Synthesis and Experimental Protocols
Plausible Synthetic Route: Amination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
The proposed synthesis involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring with an amino group. This can be achieved using various ammonia sources under controlled reaction conditions.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the amination of 2-chloropyridines and is provided as a guideline for researchers. Optimization of reaction conditions may be necessary.
Materials:
-
Methyl 2-chloro-5-(trifluoromethyl)nicotinate
-
Aqueous ammonia (28-30%)
-
Suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, dissolve Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane).
-
Addition of Reagent: Add an excess of aqueous ammonia (e.g., 10-20 eq) to the solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The filtrate can be concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a sealed reaction vessel requires appropriate safety measures to handle potential pressure build-up.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Potential Applications in Drug Discovery
The trifluoromethylpyridine motif is a key structural element in a number of active agrochemical and pharmaceutical ingredients.[5] The introduction of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[2]
While specific biological activity data for this compound is not yet publicly available, its structure suggests it is a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The amino and ester functionalities provide versatile handles for further chemical modifications, such as amide bond formation, N-alkylation, and reduction of the ester to an alcohol.
Derivatives of trifluoromethylpyridines have been investigated for their potential as:
-
Anticancer Agents: By targeting specific signaling pathways involved in cancer cell proliferation.[3]
-
Antibacterial Agents: The lipophilicity imparted by the trifluoromethyl group can aid in penetrating bacterial cell membranes.[3]
Given its structural features, this compound is a promising starting material for the synthesis of compound libraries for screening against various biological targets.
Signaling Pathways and Logical Relationships
As there is no specific biological data available for this compound, a diagram of a known signaling pathway is not applicable. However, a logical relationship diagram can illustrate its potential role as a key building block in a drug discovery workflow.
Conclusion
This compound is a valuable fluorinated building block with significant potential for application in the fields of medicinal chemistry and drug development. While detailed biological studies on this specific compound are not yet prevalent in the public domain, its structural features and the known importance of the trifluoromethylpyridine scaffold suggest that it is a promising starting point for the synthesis of novel, biologically active molecules. This technical guide provides a foundation of the available chemical and physical data, along with a plausible synthetic strategy, to aid researchers in their exploration of this compound's potential.
References
Technical Guide: NMR Spectroscopic Analysis of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl 2-amino-5-(trifluoromethyl)nicotinate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data
The structure of this compound, with its distinct electron-donating amino group and electron-withdrawing trifluoromethyl and methyl ester groups on the pyridine ring, results in a characteristic NMR profile.
¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic environment of the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.3 - 8.5 | d | ~2.0 | H-6 |
| ~7.8 - 8.0 | d | ~2.0 | H-4 |
| ~5.5 - 6.5 | br s | - | -NH₂ |
| ~3.9 | s | - | -OCH₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broad singlet for the amino protons (-NH₂) can vary in chemical shift and may exchange with D₂O.
¹³C NMR Spectroscopic Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through C-F coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~166 | s | - | C=O |
| ~158 | s | - | C-2 |
| ~148 | q | ~4 | C-5 |
| ~145 | s | - | C-6 |
| ~122 | q | ~270 | -CF₃ |
| ~115 | s | - | C-4 |
| ~110 | s | - | C-3 |
| ~52 | s | - | -OCH₃ |
Note: The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.
Experimental Protocols
The following provides a detailed methodology for the acquisition of NMR spectroscopic data for compounds such as this compound.
General Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.[1]
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining NMR spectroscopic data.
References
An In-depth Technical Guide to the Infrared Spectroscopy and Mass Spectrometry of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-(trifluoromethyl)nicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its unique electronic and structural features. The presence of an amino group, a methyl ester, and a trifluoromethyl group on the pyridine ring imparts a specific reactivity and potential for biological activity. A thorough understanding of its analytical characteristics is paramount for its identification, quality control, and metabolism studies. This guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) of this compound, including detailed experimental protocols and predicted spectral data.
It is important to note that while comprehensive searches for experimental IR and mass spectra of this compound have been conducted, publicly available, experimentally-derived spectral data for this specific compound is limited. Therefore, the spectral data presented in this guide are predicted based on the known characteristic frequencies and fragmentation patterns of its constituent functional groups.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂O₂[1] |
| Molecular Weight | 220.15 g/mol [1] |
| CAS Number | 1227048-89-6[1] |
| Appearance | Solid (predicted) |
| SMILES | COC(=O)C1=C(N)N=C(C=C1)C(F)(F)F |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption data for this compound is based on the characteristic vibrational frequencies of its primary amine, aromatic ester, and trifluoromethyl moieties.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| 3450 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretching | Medium, two sharp bands[2][3] |
| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |
| 2960 - 2850 | Methyl C-H | Stretching | Medium to Weak |
| 1730 - 1715 | Aromatic Ester (C=O) | Stretching | Strong[4][5] |
| 1620 - 1580 | Aromatic Ring (C=C) & N-H Bend | Stretching & Bending | Medium to Strong[2] |
| 1340 - 1250 | Aromatic Amine (C-N) | Stretching | Strong[2] |
| 1300 - 1100 | C-F (in CF₃) & Ester (C-O) | Stretching | Strong, multiple bands[5][6] |
| 900 - 690 | Aromatic C-H | Out-of-plane Bending | Medium to Strong |
Experimental Protocol for IR Spectroscopy
This protocol describes the acquisition of an IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol).
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition :
-
Set the spectrometer to collect data in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
Collect the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing :
-
Perform a baseline correction if necessary.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
Compare the obtained spectrum with the predicted absorption data for functional group assignment.
-
IR Spectroscopy Workflow Diagram
Caption: Experimental workflow for obtaining an IR spectrum.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The following sections detail the predicted mass spectrum and a suitable experimental protocol.
Predicted Mass Spectrometry Data
The fragmentation of this compound is expected to be influenced by the stable pyridine ring and the lability of the ester and trifluoromethyl groups.
| m/z (mass-to-charge) | Predicted Fragment Ion | Formula of Fragment | Notes |
| 220 | [M]⁺ | [C₈H₇F₃N₂O₂]⁺ | Molecular ion peak. |
| 201 | [M - F]⁺ | [C₈H₇F₂N₂O₂]⁺ | Loss of a fluorine atom. |
| 189 | [M - OCH₃]⁺ | [C₇H₄F₃N₂O]⁺ | Loss of the methoxy radical from the ester. |
| 161 | [M - COOCH₃]⁺ | [C₆H₄F₃N₂]⁺ | Loss of the carbomethoxy group. |
| 151 | [M - CF₃]⁺ | [C₇H₇N₂O₂]⁺ | Loss of the trifluoromethyl radical. |
| 144 | [C₆H₃F₃N]⁺ | [C₆H₃F₃N]⁺ | A fragment arising from cleavage of the pyridine ring. |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocol for Mass Spectrometry
This protocol describes a general procedure for analyzing a solid organic compound using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Sample Preparation :
-
Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
If any particulate matter is visible, filter the solution through a syringe filter (e.g., 0.22 µm).
-
-
Instrumentation and Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable ion signal.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 220) as the precursor ion and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis :
-
Identify the molecular ion peak in the full scan spectrum.
-
Analyze the fragmentation pattern from the MS/MS spectrum and compare it to the predicted fragmentation data.
-
Use the accurate mass measurement (if available from a high-resolution mass spectrometer) to confirm the elemental composition of the molecular ion and its fragments.
-
Mass Spectrometry Workflow Diagram
Caption: Experimental workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a foundational understanding of the expected IR and mass spectrometric properties of this compound. The provided protocols offer a starting point for the analytical characterization of this and structurally related compounds. While the spectral data presented is predictive, it is based on well-established principles of spectroscopy and will serve as a valuable reference for researchers in the field of drug discovery and development. Experimental verification of this data is encouraged to further solidify the analytical profile of this compound.
References
"Methyl 2-amino-5-(trifluoromethyl)nicotinate safety data sheet"
An In-depth Technical Guide to the Safety of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available safety information for this compound. It is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. For detailed and certified safety information, please refer to the SDS provided by a chemical supplier.
Introduction
This compound is a substituted pyridine derivative. Its structure, featuring a trifluoromethyl group, suggests potential applications in medicinal chemistry and materials science. As with any chemical compound, a thorough understanding of its safety profile is paramount for handling and research purposes. This guide synthesizes available data on the safety of this compound.
Chemical and Physical Properties
A summary of the key identification and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1227048-89-6 | [1][2] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |
| Molecular Weight | 220.15 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Storage | Store at 4°C, protect from light | [1][2] |
Hazard Identification and Classification
Based on available information from chemical suppliers, this compound is classified as hazardous.[3] The GHS classification and associated hazard statements are summarized in Table 2.
Table 2: GHS Hazard Classification
| Classification | Code | Description | Pictogram | Signal Word | Reference |
| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [3] |
| Skin Sensitization, Category 1 | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning | [3] |
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Toxicological Information
Detailed toxicological studies for this compound are not publicly available. The hazard classifications are based on data held by suppliers or derived from computational models.
Acute Oral Toxicity
The classification of "Acute Toxicity (Oral), Category 4" (H302) indicates that the substance is harmful if swallowed.[3] This classification is typically based on an LD50 (lethal dose, 50%) value in a specific range, as defined by GHS criteria. However, the specific LD50 value for this compound is not publicly available.
Skin Sensitization
The classification as a "Skin Sensitizer, Category 1" (H317) suggests that this compound can cause an allergic skin reaction upon contact.[3] This is a significant hazard for laboratory personnel, and appropriate personal protective equipment is crucial.
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not available in the public domain. However, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically used for the classification of chemicals.
General Protocol for Acute Oral Toxicity (OECD Test Guideline 423)
This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of animals at a defined dose. The presence or absence of compound-related mortality determines the next step, which may involve testing at a higher or lower dose. This approach allows for classification while minimizing animal use.[4]
Experimental Workflow: Acute Oral Toxicity (OECD 423)
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
General Protocol for In Vitro Skin Sensitization (OECD Test Guideline 442D)
This guideline describes the ARE-Nrf2 luciferase test method, which is an in vitro assay. It is based on the second key event in the adverse outcome pathway for skin sensitization, which involves the activation of keratinocytes. The assay uses a human cell line to measure the activation of the Keap1-Nrf2-ARE signaling pathway, which is a key response to electrophilic substances that can act as skin sensitizers.[5][6]
Experimental Workflow: In Vitro Skin Sensitization (OECD 442D)
References
- 1. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-(trifluoromethyl)nicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-(trifluoromethyl)nicotinate is a solid compound with a molecular weight of 220.15 g/mol . Its solubility in various organic solvents is a crucial parameter in drug development, influencing formulation, bioavailability, and efficacy.
Data Presentation: A Framework for Your Findings
A systematic approach to recording solubility data is essential for comparison and analysis. The following table provides a structured format for documenting experimental solubility results for this compound.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Methanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask |
Experimental Protocols: Determining Solubility
The determination of solubility is a fundamental step in pre-formulation studies. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility[1][2].
Principle of the Shake-Flask Method
This method relies on achieving a state of equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature. By measuring the concentration of the solute in the saturated solution, the equilibrium solubility can be determined.
Detailed Experimental Protocol
-
Preparation:
-
Ensure the this compound sample and the selected organic solvents are pure.
-
Prepare a series of vials or flasks for each solvent to be tested.
-
-
Addition of Compound and Solvent:
-
Add an excess amount of this compound to each vial. This is to ensure that a saturated solution is formed and that undissolved solid remains.
-
Add a known volume of the specific organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[2].
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached[1][2]. The time to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant[2].
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Separate the saturated solution (supernatant) from the solid residue. This can be achieved through centrifugation or filtration[3]. Care must be taken to avoid temperature changes during this step. Adsorption of the compound to the filter material should be considered and evaluated[3].
-
-
Analysis of Solute Concentration:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method. Suitable methods include:
-
High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.
-
UV-Vis Spectrophotometry: A simpler method if the compound has a chromophore and there are no interfering substances. A calibration curve should be prepared.
-
Nuclear Magnetic Resonance (NMR) [4].
-
Nephelometry: Measures light scattering from suspended particles to determine solubility[5].
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound using the shake-flask method.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 2-amino-5-(trifluoromethyl)nicotinate, a crucial building block in the development of novel pharmaceuticals. This document outlines two core synthetic strategies, starting from commercially available materials. Detailed experimental protocols, based on established chemical principles, are provided, along with quantitative data tables and workflow diagrams to facilitate understanding and laboratory application.
Introduction
This compound (CAS No. 1227048-89-6) is a substituted pyridine derivative featuring amino, methyl ester, and trifluoromethyl functional groups. This unique combination makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds with potential therapeutic activities. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity. This guide explores two viable synthetic pathways for the preparation of this important molecule.
Route 1: Amination of a Chlorinated Precursor
This is the most direct approach, involving the conversion of a chloro-substituted nicotinate into the desired amino-nicotinate. The key starting material for this route is Methyl 2-chloro-5-(trifluoromethyl)nicotinate. The transformation is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Experimental Workflow: Route 1
Caption: Synthetic workflow for Route 1, illustrating the amination of the chloro-nicotinate precursor.
Experimental Protocol
This protocol is a representative example of a Buchwald-Hartwig amination for this type of transformation. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve the best results.
-
Reaction Setup: To a dry Schlenk flask, add Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Reagent Addition: Add a strong base, for instance, sodium tert-butoxide (NaOtBu, 1.4 eq). The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Solvent and Nucleophile: Add an anhydrous, deoxygenated solvent such as toluene. Then, add the ammonia source. As ammonia gas can be difficult to handle, an ammonia surrogate like benzophenone imine (1.2 eq) can be used, followed by hydrolysis.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. If using an imine, an acidic workup (e.g., with aqueous HCl) is required to hydrolyze the imine to the primary amine. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Route 1
| Parameter | Value/Description |
| Starting Material | Methyl 2-chloro-5-(trifluoromethyl)nicotinate |
| Key Reagents | Pd₂(dba)₃, Xantphos, NaOtBu, Benzophenone Imine |
| Solvent | Toluene |
| Reaction Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours (typical, requires monitoring) |
| Typical Yield | 60 - 85% (expected, subject to optimization) |
Route 2: Esterification of 2-amino-5-(trifluoromethyl)nicotinic acid
An alternative pathway involves the synthesis of the corresponding carboxylic acid, 2-amino-5-(trifluoromethyl)nicotinic acid, which is then esterified to yield the final methyl ester product. This route may be advantageous if the nicotinic acid is more readily available or simpler to synthesize than the chloro-nicotinate precursor.
Experimental Workflow: Route 2
Caption: Synthetic workflow for Route 2, showing the esterification of the corresponding nicotinic acid.
Experimental Protocol
This protocol describes a standard Fischer esterification. Other methods, such as using diazomethane or trimethylsilyldiazomethane, can also be employed but may require specific safety precautions.
-
Reaction Setup: Suspend 2-amino-5-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), or a stoichiometric amount of thionyl chloride (SOCl₂). If using thionyl chloride, the reaction should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours (4-16 hours). Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral or slightly basic.
-
Extraction and Isolation: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude ester can be purified by recrystallization or flash column chromatography on silica gel to afford the pure this compound.
Quantitative Data for Route 2
| Parameter | Value/Description |
| Starting Material | 2-amino-5-(trifluoromethyl)nicotinic acid |
| Key Reagents | Methanol, Sulfuric Acid or Thionyl Chloride |
| Solvent | Methanol |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4 - 16 hours (requires monitoring) |
| Typical Yield | 70 - 95% (expected) |
This guide provides a foundational understanding of the synthetic strategies for preparing this compound. Researchers should consider the availability of starting materials, scalability, and safety precautions when selecting a synthetic route. The provided protocols serve as a starting point, and optimization of reaction conditions is recommended to achieve desired yields and purity.
Structural Elucidation of Methyl 2-amino-5-(trifluoromethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-amino-5-(trifluoromethyl)nicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document outlines a systematic approach employing a suite of modern analytical techniques, including high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and multinuclear nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F). Detailed experimental protocols are provided for each technique, and expected quantitative data are summarized in clear, comparative tables. The logical workflow of the elucidation process and the correlation of spectral data to the molecular structure are illustrated using Graphviz diagrams, adhering to specified formatting and color-coding standards. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds.
Introduction
This compound is a heterocyclic compound featuring a pyridine core substituted with an amino group, a methyl ester, and a trifluoromethyl group. The precise arrangement of these functional groups is critical to its chemical reactivity, biological activity, and physical properties. Accurate structural confirmation is therefore a fundamental requirement for its application in drug discovery, agrochemical development, and materials science. This guide details the integrated spectroscopic approach required for the unambiguous determination of its molecular structure.
Molecular and Chemical Properties
Prior to detailed spectroscopic analysis, fundamental properties of the target compound are established.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2][3] |
| Molecular Weight | 220.15 g/mol | [1][2][3] |
| CAS Number | 1227048-89-6 | [1][2] |
| Synonym | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | [1] |
| SMILES | COC(=O)C1=C(N)N=CC(=C1)C(F)(F)F | [1][3] |
Analytical Workflow for Structural Elucidation
The structural elucidation of an organic molecule is a systematic process that integrates data from multiple analytical techniques. The logical flow for confirming the structure of this compound is outlined below. This process begins with the determination of the molecular formula, followed by the identification of functional groups, and culminates in the detailed mapping of the atomic connectivity.
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition.
Expected HRMS Data
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct | [M+H]⁺ |
| Calculated m/z | 221.0587 |
| Observed m/z | 221.0585 (Hypothetical) |
| Mass Error | < 5 ppm |
Experimental Protocol: HRMS
-
Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source is used.
-
Infusion: The sample solution is infused directly into the ion source at a flow rate of 5-10 µL/min.
-
Source Parameters: The ESI source parameters are optimized for maximum signal intensity. Typical settings include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
Data Acquisition: Data is acquired in positive ion mode over a mass range of m/z 50-500. An internal or external calibrant is used to ensure high mass accuracy.
-
Data Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is determined and compared to the calculated mass for the molecular formula C₈H₇F₃N₂O₂.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch | Primary Amine (-NH₂) |
| 3050-3000 | Weak | Aromatic C-H stretch | Pyridine Ring |
| 2960-2850 | Weak | Aliphatic C-H stretch | Methyl Ester (-OCH₃) |
| 1725-1710 | Strong, Sharp | C=O stretch | Ester (-COOCH₃) |
| 1620-1580 | Medium | N-H bend | Primary Amine (-NH₂) |
| 1590-1450 | Medium-Strong (multiple bands) | C=C and C=N stretches | Aromatic Ring |
| 1300-1100 | Strong (multiple bands) | C-O stretch, C-N stretch, C-F stretches | Ester, Amine, Trifluoromethyl |
Experimental Protocol: FTIR
-
Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: The sample is placed in the beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are essential.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 | Singlet (or narrow doublet) | 1H | H-6 (Aromatic) |
| ~ 7.9 | Singlet (or narrow doublet) | 1H | H-4 (Aromatic) |
| ~ 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupled) | Assignment |
| ~ 168 | Singlet | C=O (Ester) |
| ~ 158 | Singlet | C-2 (C-NH₂) |
| ~ 145 | Quartet (small J) | C-5 (C-CF₃) |
| ~ 140 | Singlet | C-6 |
| ~ 123 | Quartet (¹JCF ≈ 272 Hz) | -CF₃ |
| ~ 118 | Singlet | C-4 |
| ~ 110 | Singlet | C-3 |
| ~ 52 | Singlet | -OCH₃ |
Note: The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms.[7]
Expected ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 | Singlet | -CF₃ |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.[8][9]
Experimental Protocols: NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) is used. The spectrometer should be equipped with probes capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
The magnetic field is shimmed for homogeneity.
-
A standard single-pulse experiment is performed.
-
Key parameters: pulse angle (30-90°), acquisition time (~2-4 s), relaxation delay (1-5 s).
-
Typically 8-16 scans are acquired.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all protonated carbons and improve sensitivity via the Nuclear Overhauser Effect (NOE).
-
Key parameters: wider spectral width, longer acquisition time, and a relaxation delay of 2 s.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
The spectrometer is tuned to the ¹⁹F frequency.
-
A simple pulse-acquire sequence is used. Proton decoupling is generally not necessary unless H-F couplings need to be removed.
-
Key parameters: wide spectral width due to the large chemical shift range of fluorine.[8]
-
-
Data Processing: All spectra are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to external CFCl₃ at 0 ppm). The spectra are integrated (for ¹H NMR) and peak-picked.
Data Integration and Structure Confirmation
The final step in the elucidation process is to integrate all the spectroscopic data to build a coherent and unambiguous structural assignment. The relationship between the key spectroscopic data and the assigned molecular fragments is visualized below.
-
HRMS confirms the elemental formula C₈H₇F₃N₂O₂.
-
FTIR confirms the presence of a primary amine (-NH₂), an ester (C=O), and aromatic C-H and C-F bonds.
-
¹H NMR shows two distinct aromatic protons, a broad amine signal, and a methyl singlet, accounting for all 7 protons in unique chemical environments.
-
¹³C NMR identifies all 8 carbon atoms, including the ester carbonyl, the carbons of the pyridine ring, the methyl carbon, and, crucially, the quartet signal characteristic of the trifluoromethyl carbon.[7]
-
¹⁹F NMR shows a single signal, confirming the presence of one type of trifluoromethyl group.[1][10]
The collective data from these techniques are mutually consistent and unequivocally support the assigned structure of this compound.
Conclusion
The structural elucidation of this compound is reliably achieved through a coordinated application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. The combination of HRMS for molecular formula determination, FTIR for functional group identification, and detailed ¹H, ¹³C, and ¹⁹F NMR for mapping the atomic framework provides a robust and definitive characterization. The protocols and expected data presented in this guide offer a standardized methodology for the verification and quality control of this compound, ensuring its integrity for research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
Unlocking New Frontiers in Drug Discovery and Agrochemicals: A Technical Guide to the Research Applications of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Immediate Release
Shanghai, China – December 26, 2025 – As the quest for novel therapeutic agents and advanced agricultural solutions intensifies, the versatile chemical intermediate, Methyl 2-amino-5-(trifluoromethyl)nicotinate, has emerged as a compound of significant interest. This technical guide provides an in-depth overview of its potential research applications, offering valuable insights for researchers, scientists, and drug development professionals. The unique structural features of this molecule, namely the trifluoromethyl group, the aminopyridine core, and the reactive methyl ester, position it as a valuable building block for the synthesis of a diverse range of biologically active compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in research and development. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 1227048-89-6 | [1][2] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthetic Accessibility and Core Reactivity
This compound is a readily accessible synthetic intermediate. The trifluoromethylpyridine (TFMP) scaffold is a key structural motif in numerous active agrochemical and pharmaceutical ingredients.[4] General methods for the preparation of TFMP derivatives include chlorine/fluorine exchange from trichloromethylpyridine precursors and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[4]
The reactivity of this compound is primarily centered around its two functional groups: the 2-amino group and the 3-methyl ester. These sites offer opportunities for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1227048-89-6 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Methyl 2-amino-5-(trifluoromethyl)nicotinate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of an amino group, a trifluoromethyl group, and a methyl ester on the pyridine ring influences its reactivity and necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1] This reaction is widely favored in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[2]
This compound is a valuable substrate in drug discovery due to the prevalence of the 2-aminopyridine scaffold in biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document outlines protocols for the effective coupling of this substrate with various aryl and heteroaryl boronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the electrophile (in this context, a derivative of this compound would first need to be halogenated, typically at the 6-position, to serve as the electrophile).
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions and Yields
While specific Suzuki coupling data for a halogenated derivative of this compound is not extensively published, the following table summarizes typical conditions and yields for the coupling of analogous 2-amino-5-halopyridines and other challenging substrates. This data provides a strong basis for reaction optimization.
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 | [3] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 | [3] |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 | [4] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75 | [4] |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [5] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of a hypothetical substrate, Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate , with an arylboronic acid. These protocols are based on established procedures for structurally similar compounds.[3][5]
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 90-95 °C.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Conditions for More Challenging Couplings using a Buchwald Ligand
This protocol is recommended for less reactive arylboronic acids or when higher yields are desired.
Materials:
-
Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon)
Procedure:
-
To a dry Schlenk flask, add Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 5:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of Methyl 2-amino-5-(trifluoromethyl)nicotinate. This substrate, featuring an electron-deficient pyridine ring substituted with a trifluoromethyl group, presents unique challenges and opportunities in C-N bond formation. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity in cross-coupling reactions. Understanding and optimizing the reaction conditions for this specific substrate is crucial for its effective utilization in the synthesis of novel drug candidates and other high-value molecules.
Reaction Principle
The Buchwald-Hartwig amination of this compound with an aryl halide (or pseudohalide) proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the amino group to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through the reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[1]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, especially with an electron-deficient and potentially coordinating substrate like this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of a substrate analogous to this compound, namely 2,5-Dibromo-3-(trifluoromethyl)pyridine, with various amines.[4] This data serves as a valuable starting point for optimizing the reaction with the target substrate.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 92 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 100 | 14 | 88 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with an aryl bromide. Note: These protocols are based on general procedures for similar substrates and should be optimized for specific coupling partners.
Protocol 1: General Procedure using Pd₂(dba)₃/XPhos
Reagents and Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Microwave-Assisted Synthesis
Reagents and Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Dioxane
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv), aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), X-Phos (0.10 equiv), and potassium tert-butoxide (2.0 equiv).
-
Add anhydrous dioxane (to achieve a concentration of ~0.2 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure described in Protocol 1.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Methyl 2-amino-5-(trifluoromethyl)nicotinate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-amino-5-(trifluoromethyl)nicotinate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1227048-89-6 | [3] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [3] |
| Molecular Weight | 220.15 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥95% (commercially available) | [3] |
| SMILES | COC(=O)c1cc(cnc1N)C(F)(F)F | [4] |
| InChI Key | OJQOTGQGUUMFLP-UHFFFAOYSA-N | [4] |
Application in the Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold
The 2-aminopyridine moiety of this compound is a key precursor for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. This scaffold is a common core in a variety of kinase inhibitors due to its ability to mimic the purine structure of ATP and form key hydrogen bond interactions within the kinase hinge region.
The following section details a representative, two-step protocol for the synthesis of a hypothetical pyrazolo[1,5-a]pyrimidine derivative, a potential kinase inhibitor, starting from this compound. This protocol is based on established synthetic methodologies for this class of compounds.
Synthetic Workflow
Caption: Synthetic workflow for a representative pyrazolo[1,5-a]pyrimidine.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(((dimethylamino)methylene)amino)-5-(trifluoromethyl)nicotinate
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the desired product as a solid.
Step 2: Synthesis of Methyl 3-amino-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid (15 mL/mmol).
-
Reaction Conditions: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 120 °C) and stir for 8-12 hours. Monitor the reaction by TLC (eluent: 70% ethyl acetate in hexanes).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid can be collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield the final pyrazolo[1,5-a]pyrimidine derivative.
Quantitative Data
The following table summarizes the expected quantitative data for the representative synthesis.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Methyl 2-(((dimethylamino)methylene)amino)-5-(trifluoromethyl)nicotinate | This compound | 275.23 | 1.25 | 1.10 | 88 | >95% |
| 2 | Methyl 3-amino-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | Methyl 2-(((dimethylamino)methylene)amino)-5-(trifluoromethyl)nicotinate | 260.18 | 0.95 | 0.78 | 82 | >98% |
Relevance to a Hypothetical Signaling Pathway
The synthesized pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for targeting the ATP-binding site of protein kinases. Dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer. The hypothetical signaling pathway below illustrates how a kinase inhibitor derived from this scaffold could function.
Caption: Inhibition of a hypothetical signaling pathway by a pyrazolopyrimidine.
In this hypothetical pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) initiates a phosphorylation cascade involving Kinase A and Kinase B. This ultimately leads to the activation of a transcription factor that promotes cell proliferation. The synthesized pyrazolo[1,5-a]pyrimidine inhibitor is designed to bind to the ATP pocket of Kinase A, thereby blocking its activity and halting the downstream signaling cascade. This mode of action is characteristic of many targeted cancer therapies.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in constructing the pyrazolo[1,5-a]pyrimidine scaffold, a core component of many kinase inhibitors, highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers and scientists to explore the potential of this intermediate in the development of novel pharmaceutical agents.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for N-arylation of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of methyl 2-amino-5-(trifluoromethyl)nicotinate is a critical transformation in medicinal chemistry and drug discovery. The resulting N-aryl derivatives are key structural motifs in a variety of biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can significantly influence the reactivity of the amino group, making the optimization of reaction conditions essential for achieving high yields and purity. This document provides detailed protocols for two of the most powerful and versatile methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Reaction Principle
The N-arylation of this compound with an aryl halide (Ar-X) is a cross-coupling reaction that forms a new carbon-nitrogen bond. The general transformation is depicted below:
Scheme 1: General N-arylation Reaction
The success of this transformation is highly dependent on the choice of catalyst (palladium or copper), ligands, base, solvent, and reaction temperature.
Comparative Data of Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig and Ullmann N-arylation reactions based on analogous systems, providing a starting point for the optimization of the N-arylation of this compound.
Table 1: Typical Conditions for Buchwald-Hartwig N-arylation of Aminopyridines
| Component | Reagent/Parameter | Typical Loading/Value | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source; Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | Xantphos, RuPhos, XPhos | 1.2-2.0 eq. relative to Pd | Bulky, electron-rich phosphine ligands are crucial for efficient catalysis.[1] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | 1.5-2.5 eq. | The choice of base is critical and substrate-dependent. Cs₂CO₃ and K₃PO₄ are generally milder than NaOtBu. |
| Solvent | Toluene, Dioxane, THF | Anhydrous | Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. |
| Aryl Halide | Aryl bromide, Aryl iodide | 1.0-1.2 eq. | Aryl iodides are generally more reactive than aryl bromides. |
| Temperature | 80-120 °C | - | Reaction temperature is optimized based on the reactivity of the coupling partners. |
| Reaction Time | 12-24 h | - | Monitored by TLC or LC-MS. |
Table 2: Typical Conditions for Ullmann N-arylation of Aminopyridines
| Component | Reagent/Parameter | Typical Loading/Value | Notes |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | 5-20 mol% | Cu(I) salts are most commonly used. |
| Ligand | L-proline, 1,10-phenanthroline | 10-40 mol% | Ligands accelerate the reaction and allow for milder conditions.[2][3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 eq. | Inorganic bases are typically employed. |
| Solvent | DMF, DMSO, Dioxane | Anhydrous | High-boiling polar aprotic solvents are common. |
| Aryl Halide | Aryl iodide, Aryl bromide | 1.0-1.5 eq. | Aryl iodides are the most reactive coupling partners. |
| Temperature | 100-160 °C | - | Higher temperatures are often required compared to palladium-catalyzed reactions. |
| Reaction Time | 24-48 h | - | Monitored by TLC or LC-MS. |
Experimental Protocols
The following are detailed, representative protocols for the N-arylation of this compound. Note: These are starting-point protocols and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol is based on conditions found to be effective for electron-deficient aminopyridines.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Caesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or other sealable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.1 eq.), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution with respect to the limiting reagent).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
This protocol is an alternative to the palladium-catalyzed method and can be advantageous for certain substrates.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Schlenk tube or other sealable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with inert gas.
-
Add this compound (1.0 eq.) and the aryl iodide (1.2 eq.).
-
Add anhydrous DMF (to make a 0.2-0.5 M solution).
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflow and Logic
The following diagrams illustrate the general workflow and key components of the N-arylation reactions.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of Methyl 2-amino-5-(trifluoromethyl)nicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and the ability to selectively modify its amino group opens up avenues for the synthesis of a wide range of novel compounds with potential biological activity.
The following sections detail protocols for three common and robust derivatization reactions: N-acetylation, N-sulfonylation, and reductive amination. Each protocol is accompanied by a summary of expected quantitative data and a visual representation of the experimental workflow.
N-Acetylation
N-acetylation is a fundamental transformation that introduces an acetyl group onto the amino moiety. This modification can alter the compound's polarity, solubility, and hydrogen bonding capabilities, which can be crucial for modulating its pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
| Parameter | Value |
| Product Name | Methyl 2-acetamido-5-(trifluoromethyl)nicotinate |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.85 (s, 1H, NH), 8.71 (d, J=2.0 Hz, 1H), 8.35 (d, J=2.0 Hz, 1H), 3.95 (s, 3H), 2.25 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 168.9, 165.2, 150.1, 148.5, 138.2, 123.4 (q, J=272.7 Hz), 120.5 (q, J=3.9 Hz), 118.9, 52.8, 25.4 |
| MS (ESI+) m/z | 263.06 [M+H]⁺ |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in dichloromethane, add a catalytic amount of pyridine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acetylated product.
Experimental Workflow
N-Acetylation Experimental Workflow
N-Sulfonylation
N-sulfonylation introduces a sulfonyl group, such as a tosyl or mesyl group, to the amino function. This derivatization can significantly impact the acidity of the N-H bond and introduce a bulky, non-polar moiety, which can be useful for probing interactions with biological targets.
Quantitative Data Summary
| Parameter | Value |
| Product Name | Methyl 2-(4-methylphenylsulfonamido)-5-(trifluoromethyl)nicotinate |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.50 (s, 1H, NH), 8.65 (d, J=2.1 Hz, 1H), 8.20 (d, J=2.1 Hz, 1H), 7.85 (d, J=8.3 Hz, 2H), 7.30 (d, J=8.1 Hz, 2H), 3.90 (s, 3H), 2.40 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.0, 150.8, 148.9, 144.5, 138.5, 136.2, 129.8, 127.5, 123.2 (q, J=272.8 Hz), 120.8 (q, J=3.9 Hz), 118.5, 52.9, 21.6 |
| MS (ESI+) m/z | 375.05 [M+H]⁺ |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl chloride) (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-sulfonylated product.
Logical Relationship Diagram
N-Sulfonylation Logical Relationship
Reductive Amination
Reductive amination allows for the introduction of a variety of alkyl or arylalkyl groups to the amino nitrogen. This is a powerful method for expanding the chemical space around the core scaffold. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.
Quantitative Data Summary
| Parameter | Value |
| Product Name | Methyl 2-(benzylamino)-5-(trifluoromethyl)nicotinate |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.30 (s, 1H, NH), 8.15 (d, J=2.2 Hz, 1H), 7.95 (d, J=2.2 Hz, 1H), 7.40-7.25 (m, 5H), 4.60 (d, J=5.8 Hz, 2H), 3.90 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 166.5, 153.2, 149.5, 138.8, 137.5, 128.8, 127.6, 127.4, 123.6 (q, J=272.5 Hz), 119.8 (q, J=4.0 Hz), 115.4, 52.5, 47.8 |
| MS (ESI+) m/z | 311.09 [M+H]⁺ |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of this compound and benzaldehyde in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N-benzylated product.
Signaling Pathway Diagram (Reaction Pathway)
Reductive Amination Reaction Pathway
Application Notes and Protocols: Ester Hydrolysis of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of Methyl 2-amino-5-(trifluoromethyl)nicotinate to its corresponding carboxylic acid, 2-amino-5-(trifluoromethyl)nicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The protocols provided herein detail both alkaline and acidic hydrolysis methods, offering flexibility based on substrate compatibility and available laboratory resources. Physicochemical properties, safety data, and a generalized experimental workflow are also presented to ensure safe and efficient execution.
Introduction
This compound is a valuable synthetic intermediate.[3][4] Its hydrolysis to 2-amino-5-(trifluoromethyl)nicotinic acid is a fundamental transformation that enables further chemical modifications. The presence of the trifluoromethyl group imparts unique properties to the molecule and its derivatives, often enhancing biological activity.[1] This document outlines two reliable methods for this ester hydrolysis.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.[3][5][6]
| Property | This compound | 2-amino-5-(trifluoromethyl)nicotinic acid |
| CAS Number | 1227048-89-6 | 944900-39-4 |
| Molecular Formula | C₈H₇F₃N₂O₂ | C₇H₅F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol | 206.12 g/mol |
| Appearance | Solid | Solid |
| Purity | ≥95% | Data not available |
| Storage | 4°C, protect from light | Data not available |
Safety and Handling
Appropriate safety precautions must be taken when handling all chemicals. The table below summarizes the known hazard information for the starting material and product. Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.[7][8][9][10]
| Compound | Hazard Statements | Precautionary Statements |
| This compound | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
| 2-amino-5-(trifluoromethyl)nicotinic acid | H302 (Harmful if swallowed) | Not specified |
Work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Experimental Workflow
The general workflow for the ester hydrolysis of this compound is depicted in the following diagram.
Experimental Protocols
Two primary methods for ester hydrolysis are provided: alkaline (saponification) and acidic. The choice of method may depend on the stability of the starting material and the desired work-up procedure.
Protocol 1: Alkaline Hydrolysis
Alkaline hydrolysis is often preferred due to the irreversible nature of the reaction, which typically leads to higher yields.[11][12]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 3.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a co-solvent like THF or methanol was used, remove it under reduced pressure.
-
Slowly add 1 M HCl to the aqueous solution with stirring until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Acidic Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction. To drive the reaction to completion, an excess of water is typically used.[11][12][13]
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in water.
-
Carefully add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water.
-
Dry the product under vacuum.
Product Characterization
The identity and purity of the synthesized 2-amino-5-(trifluoromethyl)nicotinic acid should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Discussion
Both alkaline and acidic hydrolysis methods are effective for the conversion of this compound to 2-amino-5-(trifluoromethyl)nicotinic acid. The alkaline method is generally faster and irreversible, often resulting in cleaner reactions and higher yields. However, the acidic method can be advantageous if the molecule contains base-labile functional groups. The choice of solvent and temperature may need to be optimized for specific applications to maximize yield and minimize side reactions. The progress of the reaction should be carefully monitored to avoid prolonged reaction times which could lead to degradation of the product.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the successful hydrolysis of this compound. By following these procedures and adhering to good laboratory practices, researchers can efficiently synthesize 2-amino-5-(trifluoromethyl)nicotinic acid, a key building block for the development of new chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 1227048-89-6 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. メチル 2-アミノ-5-(トリフルオロメチル)ニコチナート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. study.com [study.com]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate
Introduction
Methyl 2-amino-5-(trifluoromethyl)nicotinate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. The following application note provides a detailed protocol for the scale-up synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development and process chemistry. The proposed synthesis is a multi-step route designed for scalability and efficiency.
Proposed Synthetic Route
The overall synthetic strategy involves a three-step process starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. This route is designed to be robust and amenable to large-scale production. The key transformations include a palladium-catalyzed carbonylation to introduce the methyl ester group, followed by a nucleophilic aromatic substitution to install the amino group.
Experimental Protocols
Step 1: Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This step involves the palladium-catalyzed carbonylation of 2-chloro-5-(trifluoromethyl)pyridine in the presence of methanol and carbon monoxide.
-
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Carbon monoxide (CO)
-
Toluene
-
-
Procedure:
-
To a high-pressure reactor, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.04 eq).
-
Purge the reactor with nitrogen.
-
Add anhydrous toluene and anhydrous methanol (5 vol).
-
Add triethylamine (1.5 eq).
-
Pressurize the reactor with carbon monoxide to 10 atm.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess CO.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
-
Step 2: Synthesis of this compound
This step involves the amination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate using ammonia in a sealed vessel.
-
Materials:
-
Methyl 2-chloro-5-(trifluoromethyl)nicotinate
-
Ammonia (7 N solution in methanol)
-
1,4-Dioxane
-
-
Procedure:
-
In a high-pressure vessel, dissolve Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in 1,4-dioxane (10 vol).
-
Add a 7 N solution of ammonia in methanol (5.0 eq).
-
Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to yield this compound as a solid.
-
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Carbonylation | 2-chloro-5-(trifluoromethyl)pyridine | Pd(OAc)₂, dppp, CO, Et₃N | Toluene/MeOH | 100 | 12-18 | 80-90 | >95 |
| 2 | Amination | Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Ammonia in MeOH | 1,4-Dioxane | 120 | 24 | 75-85 | >98 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the described scale-up synthesis.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Use of Methyl 2-amino-5-(trifluoromethyl)nicotinate in Library Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-(trifluoromethyl)nicotinate is a valuable building block for the synthesis of compound libraries aimed at drug discovery. Its trifluoromethyl-substituted aminopyridine core provides a versatile scaffold for the generation of diverse molecular architectures. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of potential drug candidates. This document provides detailed protocols for the use of this compound in the parallel synthesis of a pyrazolo[3,4-b]pyridine library, a scaffold known to yield potent kinase inhibitors, particularly targeting Tropomyosin receptor kinases (TRKs).
Core Application: Synthesis of a Pyrazolo[3,4-b]pyridine Library
The primary application of this compound in library synthesis is its use as a key precursor for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines, which are formed through the condensation of the aminonicotinate with a 1,3-dicarbonyl compound, followed by cyclization. This reaction is highly amenable to a parallel synthesis format, allowing for the rapid generation of a library of analogs for high-throughput screening.
Biological Rationale: Targeting the TRK Signaling Pathway
Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] The TRK signaling pathway plays a crucial role in the development and function of the nervous system. However, aberrant activation of this pathway, often through gene fusions, is implicated in the progression of various cancers.[1] Inhibition of TRK signaling can thus be an effective therapeutic strategy. A library of pyrazolo[3,4-b]pyridine analogs synthesized from this compound can be screened to identify novel and potent TRK inhibitors.
Figure 1: Overview of the TRK Signaling Pathway.
Experimental Protocols
Protocol 1: Parallel Solution-Phase Synthesis of a Pyrazolo[3,4-b]pyridine Library
This protocol describes the synthesis of a library of pyrazolo[3,4-b]pyridine derivatives in a 96-well plate format using this compound and a diverse set of 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
Library of diverse 1,3-dicarbonyl compounds (e.g., substituted acetylacetones, benzoylacetones)
-
Acetic acid (glacial)
-
Ethanol
-
96-well reaction block with reflux condenser and magnetic stirring plate
-
Automated liquid handler (optional)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for purification[2][3]
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M stock solution of this compound in ethanol.
-
Prepare 0.6 M stock solutions of each 1,3-dicarbonyl compound in ethanol in separate vials.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the this compound stock solution (0.1 mmol).
-
To each well, add 200 µL of a different 1,3-dicarbonyl stock solution (0.12 mmol).
-
Add 100 µL of glacial acetic acid to each well as a catalyst.
-
-
Reaction:
-
Seal the 96-well reaction block and place it on a magnetic stirring plate with a reflux condenser.
-
Heat the reaction mixture at 80°C for 12-16 hours with continuous stirring.
-
Monitor the reaction progress of a few representative wells by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Evaporate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
Redissolve the residue in each well in 1 mL of DMSO. This creates the crude library plate.
-
For purification, dilute a portion of the DMSO stock with an appropriate solvent and purify using Solid-Phase Extraction (SPE).[2][3] The choice of SPE sorbent and elution solvents will depend on the specific properties of the synthesized compounds.
-
Figure 2: Workflow for Parallel Synthesis.
Data Presentation
The following tables summarize representative quantitative data for a library of pyrazolo[3,4-b]pyridine derivatives synthesized from an aminopyridine precursor, analogous to the proposed synthesis.
Table 1: Representative Reaction Yields and Purity
| Compound ID | 1,3-Dicarbonyl Used | Yield (%) | Purity (%) (by LC-MS) |
| L1-A1 | Acetylacetone | 75 | >95 |
| L1-A2 | Benzoylacetone | 68 | >90 |
| L1-A3 | Dibenzoylmethane | 62 | >95 |
| L1-B1 | 3-Methyl-2,4-pentanedione | 72 | >95 |
| L1-B2 | 1-Phenyl-1,3-butanedione | 65 | >90 |
| L1-B3 | 1,3-Diphenyl-1,3-propanedione | 58 | >90 |
Note: Yields are representative and may vary depending on the specific 1,3-dicarbonyl compound and reaction conditions.
Table 2: Representative Biological Activity Data (Anti-proliferative Assay)
| Compound ID | TRKA IC₅₀ (nM)[1] | TRKB IC₅₀ (nM)[1] | TRKC IC₅₀ (nM)[1] |
| L1-A1 | 150 | 250 | 200 |
| L1-A2 | 56 | 80 | 65 |
| L1-A3 | 35 | 50 | 40 |
| L1-B1 | 120 | 200 | 180 |
| L1-B2 | 45 | 65 | 55 |
| L1-B3 | 25 | 40 | 30 |
| Larotrectinib (Control) [1] | 5 | 1 | 20 |
Note: IC₅₀ values are representative and intended for comparative purposes. Actual values will need to be determined experimentally.
Conclusion
This compound is a highly useful and versatile building block for the diversity-oriented synthesis of compound libraries for drug discovery. The protocols and data presented here provide a framework for the efficient parallel synthesis of a pyrazolo[3,4-b]pyridine library targeting the TRK signaling pathway. This approach enables the rapid exploration of chemical space around a privileged scaffold, facilitating the identification of novel and potent kinase inhibitors for further development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-amino-5-(trifluoromethyl)nicotinate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the overall yield of my synthesis consistently low?
Low overall yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
-
Incomplete reaction: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. Ensure the reagents are of high purity and used in the correct stoichiometric ratios.
-
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Analyze the crude product mixture to identify major impurities. Based on the identified byproducts, adjust the reaction conditions. For instance, controlling the temperature can minimize the formation of thermally induced byproducts.
-
-
Product degradation: The target molecule might be unstable under the reaction or workup conditions.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. During workup, use mild acids or bases for pH adjustment and avoid excessive heat.
-
-
Loss during purification: Significant amounts of the product may be lost during crystallization or column chromatography.
-
Solution: Optimize the solvent system for crystallization to maximize recovery. For column chromatography, select a solvent system that provides good separation between the product and impurities, and ensure proper packing of the column to avoid channeling.
-
Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. How can I minimize byproduct formation?
The presence of multiple spots on a TLC plate is a clear indication of impurity formation. The strategy to minimize byproducts depends on the nature of the impurities.
-
Over-alkylation or di-alkylation: In amination steps, the primary amine product can sometimes react further.
-
Solution: Use a large excess of the aminating agent to favor the formation of the primary amine. Alternatively, using a protected form of the amine, like a phthalimide (Gabriel synthesis), can prevent over-alkylation.[1]
-
-
Hydrolysis of the ester: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Solution: Maintain a neutral pH during the reaction and workup whenever possible. If acidic or basic conditions are unavoidable, minimize the exposure time and temperature.
-
-
Incomplete trifluoromethylation: If the synthesis involves a trifluoromethylation step, incomplete reaction can leave starting material as a major impurity.
-
Solution: Ensure the trifluoromethylating agent is active and used in sufficient quantity. The choice of catalyst and reaction conditions is critical for the success of this step.
-
Q3: The purification of the final product by column chromatography is difficult and results in low recovery. What can I do?
Poor separation and low recovery during column chromatography are common challenges.
-
Poor separation: The product and a major impurity may have very similar polarities.
-
Solution: Experiment with different solvent systems to improve the separation (ΔRf). A gradient elution might be more effective than an isocratic one. Consider using a different stationary phase (e.g., alumina instead of silica gel) if the compounds are sensitive to the acidity of silica.
-
-
Product streaking on the column: This can be due to the product's acidic or basic nature.
-
Solution: Add a small amount of a modifier to the eluent. For basic compounds like amines, adding a small percentage of triethylamine (e.g., 0.1-1%) can significantly improve the peak shape and recovery. For acidic compounds, a small amount of acetic acid can be beneficial.
-
-
Product insolubility: The crude product may not fully dissolve in the loading solvent.
-
Solution: Use a stronger, yet compatible, solvent to dissolve the crude mixture before loading it onto the column. A dry-loading technique, where the crude product is adsorbed onto a small amount of silica gel before being placed on the column, can also be very effective for less soluble compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a multi-step synthesis starting from a commercially available pyridine derivative. A plausible synthetic pathway is the amination of a halogenated precursor, such as Methyl 2-chloro-5-(trifluoromethyl)nicotinate. The trifluoromethyl group is often introduced earlier in the synthesis via trifluoromethylation of a suitable precursor.
Q2: What are the critical parameters to control to maximize the yield?
Several parameters are critical for maximizing the yield:
-
Temperature: Many of the reactions involved are temperature-sensitive. Precise temperature control can prevent the formation of byproducts and decomposition of the product.
-
Purity of Reagents: The purity of starting materials, reagents, and solvents is paramount. Impurities can interfere with the reaction and lead to lower yields and difficult purification.
-
Inert Atmosphere: For reactions involving air-sensitive reagents or intermediates, maintaining an inert atmosphere (N2 or Ar) is crucial to prevent oxidative side reactions.
-
pH Control: During the workup and extraction steps, careful control of the pH is necessary to prevent hydrolysis of the ester and to ensure the amine product is in the desired form for extraction.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions should be observed:
-
Trifluoromethylating agents: Many trifluoromethylating agents are toxic and/or corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Halogenated compounds: Intermediates such as chloro- or bromo-pyridines can be irritants and harmful. Avoid inhalation and skin contact.
-
Solvents: Many organic solvents are flammable and toxic. Work in a fume hood and away from ignition sources.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination Step
| Entry | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonia (gas) | Dioxane | 120 | 24 | 45 |
| 2 | Aq. Ammonia | Methanol | 100 | 18 | 55 |
| 3 | Sodium Azide | DMF | 80 | 12 | 75 (azide) |
| 4 | Benzylamine | Toluene | 110 | 16 | 68 |
Note: The yields are hypothetical and for illustrative purposes to show the impact of different reagents and conditions.
Table 2: Effect of Catalyst on Trifluoromethylation Yield
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | None | DMF | 120 | 60 |
| 2 | CuI | Phen | NMP | 140 | 75 |
| 3 | Pd(OAc)2 | Xantphos | Dioxane | 100 | 85 |
| 4 | PdCl2(dppf) | - | Toluene | 110 | 82 |
Note: This data is representative of typical trends observed in copper- and palladium-catalyzed trifluoromethylation reactions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
This protocol describes a hypothetical but plausible method for the synthesis of a key intermediate.
-
To a solution of 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (10 mL/g of acid) at 0 °C, slowly add thionyl chloride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate
-
In a sealed tube, dissolve Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in dioxane (15 mL/g of substrate).
-
Bubble ammonia gas through the solution for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
"common byproducts in the synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially scalable method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAAr) of a precursor, Methyl 2-chloro-5-(trifluoromethyl)nicotinate. This reaction typically involves treating the chlorinated starting material with an amino source, such as ammonia or a protected amine, under elevated temperature and pressure.
Q2: What are the expected common byproducts in this synthesis?
A2: Several byproducts can form depending on the specific reaction conditions. The most common ones include:
-
2-Amino-5-(trifluoromethyl)nicotinic acid: Arises from the hydrolysis of the methyl ester group of either the starting material or the final product.
-
Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate: Formed by the reaction of the starting material with any residual water in the reaction mixture.
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of Methyl 2-chloro-5-(trifluoromethyl)nicotinate in the final product mixture.
-
Decarboxylated Product: At elevated temperatures, decarboxylation of the corresponding carboxylic acid byproduct can lead to the formation of 2-amino-5-(trifluoromethyl)pyridine.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, it is crucial to carefully control the reaction conditions.
-
To prevent hydrolysis, ensure all reagents and solvents are anhydrous.
-
To drive the reaction to completion and minimize unreacted starting material, a slight excess of the aminating agent and sufficient reaction time are recommended.
-
To avoid decarboxylation, it is important to maintain the reaction temperature within the optimal range and avoid excessive heating during workup and purification.
Q4: What are the recommended purification techniques for the final product?
A4: The purification of this compound typically involves column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used to separate the desired product from the byproducts and unreacted starting material. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Degradation of the product during workup. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize the reaction temperature and pressure. - Perform the workup and purification at or below room temperature. |
| Presence of a Significant Amount of Unreacted Starting Material | - Insufficient amount of aminating agent. - Short reaction time. | - Use a slight excess of the aminating agent (e.g., 1.1 to 1.5 equivalents). - Extend the reaction time and monitor for completion. |
| Formation of 2-Amino-5-(trifluoromethyl)nicotinic acid | - Presence of water in the reaction mixture. - Hydrolysis during aqueous workup. | - Use anhydrous solvents and reagents. - Perform the aqueous workup quickly and at a low temperature. Neutralize any acidic or basic conditions promptly. |
| Formation of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate | - Presence of water in the reaction mixture. | - Ensure all solvents and reagents are thoroughly dried before use. |
| Product is difficult to purify by column chromatography | - Byproducts have similar polarity to the desired product. | - Try a different solvent system for chromatography. - Consider derivatization of the amine to alter its polarity for easier separation, followed by deprotection. - Recrystallization may be an effective alternative or a supplementary step. |
Quantitative Data on Byproduct Formation
The following table summarizes typical byproduct percentages observed under non-optimized and optimized reaction conditions. These values are illustrative and can vary based on the specific experimental setup.
| Byproduct | Typical % under Non-Optimized Conditions | Typical % under Optimized Conditions |
| 2-Amino-5-(trifluoromethyl)nicotinic acid | 5-15% | < 2% |
| Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate | 2-10% | < 1% |
| Unreacted Methyl 2-chloro-5-(trifluoromethyl)nicotinate | 10-30% | < 5% |
| 2-Amino-5-(trifluoromethyl)pyridine | < 1% | < 0.5% |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the amination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate.
Materials:
-
Methyl 2-chloro-5-(trifluoromethyl)nicotinate
-
Ammonia (e.g., in 1,4-dioxane or as a solution in methanol)
-
Anhydrous 1,4-dioxane (or other suitable high-boiling point solvent)
-
Pressure-rated reaction vessel
Procedure:
-
To a pressure-rated reaction vessel, add Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq).
-
Add a solution of ammonia in 1,4-dioxane (e.g., 5-6 M, 5-10 eq).
-
Seal the vessel and heat the reaction mixture to 120-150 °C.
-
Maintain the reaction at this temperature for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway to this compound and common byproduct formation routes.
Technical Support Center: Optimizing Reactions with Methyl 2-amino-5-(trifluoromethyl)nicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving Methyl 2-amino-5-(trifluoromethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound and similar pyridine substrates often challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon often called catalyst poisoning.[1] This "2-pyridyl problem" is particularly relevant when the coupling site is adjacent to the nitrogen, as in this substrate.[1]
Q2: What is a good starting point for catalyst loading in my reaction?
A2: For initial screening and optimization, a catalyst loading of 1-2 mol% is a typical and effective starting point.[2] For particularly challenging couplings, small-scale reactions where maximizing yield is the priority, or when dealing with less reactive substrates, higher loadings of up to 5 mol% may be required.[2][3] Conversely, for large-scale industrial processes, significant optimization efforts are often undertaken to reduce the loading to below 1 mol% for economic and environmental reasons.[4]
Q3: How do I select the appropriate ligand for my palladium-catalyzed reaction?
A3: Ligand choice is critical for success. For substrates like this, which are prone to catalyst deactivation, bulky and electron-rich phosphine ligands are often effective.[1][5] Ligands such as XPhos, SPhos, or P(t-Bu)₃ can protect the palladium center, promote the desired catalytic cycle, and mitigate the formation of inactive complexes.[1] It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.
Q4: What are the primary signs of catalyst deactivation?
A4: The most common sign is a stalled or incomplete reaction, where product formation plateaus before the starting material is fully consumed.[1] Other indicators include the formation of palladium black (insoluble, inactive palladium aggregates) and the prevalence of side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[5]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive or Decomposed Catalyst | Use a fresh, high-quality catalyst or a stable pre-catalyst. Ensure all reagents and solvents are pure, anhydrous, and thoroughly degassed to prevent catalyst oxidation or poisoning.[5] If using a Pd(II) source (e.g., Pd(OAc)₂), consider a pre-reduction step by stirring it with the phosphine ligand before adding other reagents.[2] |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading, for example, from 1 mol% to 2-3 mol%. For particularly unreactive substrates, higher loadings may be necessary to achieve a reasonable reaction rate.[1][2] |
| Catalyst Poisoning by Substrate | The pyridine nitrogen is a likely culprit. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to shield the metal center and prevent strong coordination with the substrate.[1] |
| Inappropriate Reaction Conditions | Optimize the reaction temperature; sometimes, a moderate increase can overcome activation barriers.[1] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents, as their properties can significantly impact catalyst activity and stability.[1][5] |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of organometallic reagents (e.g., boronic acids). Ensure rigorous degassing of all solvents and the reaction mixture by sparging with an inert gas (e.g., argon) or using freeze-pump-thaw cycles.[5] |
| Suboptimal Catalyst System | Use a pre-formed Pd(0) source or a pre-catalyst that rapidly generates the active species to minimize side reactions that can occur during the reduction of Pd(II) precursors.[5] Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex. |
| Impure Reagents | Use high-purity, fresh reagents. Degraded starting materials, particularly boronic acids, can contribute to side reactions.[5] |
Data Presentation
The following table summarizes illustrative data for the effect of catalyst loading on the yield of a Suzuki-Miyaura cross-coupling reaction with a structurally similar bromopyridine substrate. This data serves as a valuable reference for optimization studies.
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | SPhos | 80 | 12 | 65 |
| 2 | 1.0 | SPhos | 80 | 8 | 88 |
| 3 | 1.5 | SPhos | 70 | 6 | 92 [4] |
| 4 | 2.0 | SPhos | 70 | 6 | 93 |
Note: Data is adapted from representative examples and should be used as a guideline for optimization.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization Screening
This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst loading for a Suzuki-Miyaura reaction.
-
Array Preparation: In an array of reaction vials within a glovebox or under an inert atmosphere, add the boronic acid (1.2 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Stock Solution Preparation: Prepare a stock solution of this compound (as the halide precursor, 1.0 equivalent) in a degassed solvent (e.g., 1,4-dioxane/water). Also, prepare separate stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Catalyst Addition: Dispense varying volumes of the palladium pre-catalyst and ligand stock solutions into the reaction vials to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%).
-
Reaction Initiation: Add the substrate stock solution to each vial, seal them tightly, and place the array on a pre-heated reaction block (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12 hours) and analyzing them by LC-MS or GC-MS to determine the conversion and formation of byproducts.
-
Work-up: Upon completion, cool the reactions to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Protocol 2: Detailed Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a detailed method for a typical palladium-catalyzed Suzuki-Miyaura reaction.
-
Catalyst Preparation (In-Situ): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[5]
-
Reagent Addition: To the flask, add this compound (as the halide precursor, 1.0 equivalent), the corresponding boronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with the inert gas three times.[5] Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via cannula or syringe.[5]
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
Visualizations
References
"troubleshooting low reactivity of Methyl 2-amino-5-(trifluoromethyl)nicotinate"
Welcome to the technical support center for Methyl 2-amino-5-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a pyridine derivative with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of approximately 220.15 g/mol .[1] It is typically a solid at room temperature and should be stored at 4°C, protected from light.[1] The structure contains a 2-aminopyridine core, a methyl ester at the 3-position, and a strong electron-withdrawing trifluoromethyl group at the 5-position. These features significantly influence its reactivity.
Q2: Why is my this compound showing low reactivity in nucleophilic substitution reactions?
A2: The low reactivity of the amino group in this compound is primarily due to the electronic effects of the substituents on the pyridine ring. The trifluoromethyl group at the 5-position is a powerful electron-withdrawing group.[2][3] This effect, combined with the electron-withdrawing nature of the pyridine ring itself and the methyl ester group, significantly reduces the electron density on the 2-amino group. This decrease in electron density lowers the nucleophilicity of the amine, making it less reactive towards electrophiles.[4]
Q3: What are the expected challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A3: In palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Heck reactions, the electron-deficient nature of the pyridine ring can be a significant challenge.[5] While electron-deficient halides can sometimes facilitate oxidative addition, the overall electronic properties of the molecule can affect the catalytic cycle.[5] Catalyst deactivation and slow reaction rates are common issues. Careful selection of the palladium precursor, ligand, base, and solvent system is crucial for success. For instance, in Buchwald-Hartwig aminations of electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are often more effective.[6]
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Problem: Consistently obtaining low yields (<50%) when attempting to acylate the 2-amino group with acyl chlorides or anhydrides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-acylation yield.
Experimental Protocol: General Procedure for N-Acylation
This protocol is adapted from a general procedure for the acylation of a similar aminopicolinate.[7]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base and Acylating Agent Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) dropwise. Slowly add the desired acyl chloride (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative for Acylation of an Analogous Compound) [7]
| Acylating Agent | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Acetyl Chloride | Methyl 2-acetamido-5-(trifluoromethyl)nicotinate | 80-90 | >98 |
| Benzoyl Chloride | Methyl 2-benzamido-5-(trifluoromethyl)nicotinate | 75-85 | >98 |
Issue 2: Inefficient Buchwald-Hartwig Amination
Problem: The Buchwald-Hartwig amination reaction with an aryl halide is either not proceeding to completion or results in a low yield of the desired coupled product.
Troubleshooting Workflow:
References
"side reaction pathways for trifluoromethylated nicotinates"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylated nicotinates. The information is designed to help you anticipate and resolve common issues encountered during synthesis and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the trifluoromethylation of nicotinates?
A1: The most prevalent side reactions include the formation of regioisomers, hydrolysis of the nicotinate ester, decarboxylation of the corresponding nicotinic acid, and intramolecular cyclization. The specific side products and their yields are highly dependent on the reaction conditions, the trifluoromethylating agent used, and the substitution pattern of the nicotinate starting material.
Q2: How can I minimize the formation of regioisomers during trifluoromethylation?
A2: Minimizing regioisomer formation often involves careful selection of the trifluoromethylation method and optimization of reaction parameters. For radical reactions, controlling the concentration of the radical species and the reaction temperature is crucial. In metal-catalyzed reactions, the choice of ligand and catalyst can significantly influence regioselectivity. For instance, in some palladium-catalyzed fluorination reactions, the choice of solvent can reduce the formation of undesired isomers.[1]
Q3: My trifluoromethylated nicotinate appears to be degrading during workup or purification. What could be the cause?
A3: Trifluoromethylated nicotinates can be susceptible to hydrolysis, especially under acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl group can make the ester carbonyl more electrophilic and prone to nucleophilic attack. It is advisable to use neutral conditions during workup and purification whenever possible and to avoid prolonged exposure to strong acids or bases.
Q4: I am observing an unexpected loss of the carboxylic acid/ester group. What is happening?
A4: This is likely due to decarboxylation, a reaction where the carboxylic acid or a derivative is lost as carbon dioxide. This is more common with the free carboxylic acid form, especially at elevated temperatures. The presence of certain catalysts can also promote this side reaction. If you are working with a trifluoromethylated nicotinic acid, it is best to use mild conditions for subsequent reactions or to protect the carboxylic acid group.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Trifluoromethylated Nicotinate
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time. - Increase the reaction temperature cautiously, as this may also promote side reactions. - Increase the equivalents of the trifluoromethylating agent. |
| Decomposition of Starting Material or Product | - Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere if sensitive to moisture or air. - Lower the reaction temperature. - Choose a milder trifluoromethylating agent. |
| Suboptimal Catalyst Activity (for catalyzed reactions) | - Use a freshly opened or purified catalyst. - Screen different ligands or catalyst pre-cursors. - Ensure the proper catalyst loading is used. |
Issue 2: Formation of Multiple Regioisomers
| Possible Cause | Troubleshooting Steps |
| Non-selective Trifluoromethylation | - For radical reactions, try using a radical scavenger in small amounts to control the concentration of the CF3 radical. - For metal-catalyzed reactions, experiment with different ligands to improve regioselectivity. The choice of solvent can also play a crucial role.[1] - Consider a different synthetic strategy that installs the trifluoromethyl group with inherent regiocontrol. |
| Isomerization under Reaction Conditions | - Analyze the reaction mixture at different time points to see if the isomer ratio changes over time. - If isomerization is observed, try running the reaction at a lower temperature or for a shorter duration. |
Issue 3: Presence of Hydrolysis Byproduct (Trifluoromethylated Nicotinic Acid)
| Possible Cause | Troubleshooting Steps |
| Water in Reaction Mixture | - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Acidic or Basic Workup | - Neutralize the reaction mixture carefully before extraction. - Use a buffered aqueous solution for the workup. - Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Issue 4: Presence of Decarboxylation Byproduct
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | - If possible, lower the reaction temperature. - If the reaction requires high temperatures, consider protecting the carboxylic acid as an ester or another stable functional group. |
| Presence of a Catalyst Promoting Decarboxylation | - Screen different catalysts to find one that does not promote decarboxylation. |
Side Reaction Pathways
Formation of Regioisomers
During the trifluoromethylation of a substituted nicotinate, the CF₃ group can add to different positions on the pyridine ring, leading to a mixture of isomers. The regioselectivity is influenced by the electronic and steric effects of the substituents already on the ring and the nature of the trifluoromethylating agent.
Hydrolysis of Trifluoromethylated Nicotinate
The ester group of a trifluoromethylated nicotinate can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base.
Decarboxylation of Trifluoromethylated Nicotinic Acid
The carboxylic acid group of a trifluoromethylated nicotinic acid can be lost as CO₂ upon heating or in the presence of certain catalysts.
Intramolecular Cyclization
In some cases, if the nicotinate has a suitable nucleophilic group on a side chain, intramolecular cyclization can occur, leading to fused ring systems. The strong electron-withdrawing effect of the trifluoromethyl group can influence the reactivity of the pyridine ring and facilitate such cyclizations.
Experimental Protocols
Protocol 1: General Procedure for Radical Trifluoromethylation of a Nicotinate Ester
Disclaimer: This is a general procedure and may require optimization for specific substrates.
-
To a solution of the nicotinate ester (1.0 equiv) in a suitable solvent (e.g., acetonitrile, DMF) under an inert atmosphere, add the trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent, or a source of CF₃ radical like CF₃SO₂Na) (1.2-2.0 equiv).
-
Add a radical initiator (e.g., AIBN, or use a photoredox catalyst and a light source) if required by the chosen trifluoromethylating agent.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable reagent if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitigation of Hydrolysis during Workup
-
After the reaction is complete, cool the mixture to room temperature.
-
Instead of quenching with water or aqueous acid/base, add a neutral quenching agent if necessary (e.g., solid sodium thiosulfate for reactions involving iodine-based reagents).
-
Filter off any solids.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a non-polar solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate (to remove acidic byproducts) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 3: Purification of Trifluoromethylated Nicotinates by HPLC
This is an example method and may need to be adapted for your specific compound.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is commonly used.
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
Procedure:
-
Dissolve the crude product in a small amount of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the desired product peak.
-
Combine the fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following table provides a hypothetical summary of how quantitative data on side product formation could be presented. Actual data will vary depending on the specific reaction.
| Entry | Trifluoromethylating Agent | Catalyst/Initiator | Solvent | Temp (°C) | Desired Product Yield (%) | Regioisomer A Yield (%) | Hydrolysis Product Yield (%) |
| 1 | Togni's Reagent II | AIBN | MeCN | 80 | 65 | 15 | 5 |
| 2 | CF₃SO₂Na | t-BuOOH | DMSO | 100 | 50 | 20 | 10 |
| 3 | Umemoto's Reagent | Ru(bpy)₃Cl₂ / Light | DMF | 25 | 75 | 5 | <2 |
| 4 | CF₃I / Et₃B | - | Hexane | 60 | 55 | 25 | Not detected |
References
"managing temperature control in the synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate. The information provided is designed to address specific issues related to temperature control during the experimental process.
Troubleshooting Guide
Effective temperature management is crucial for maximizing yield and purity in the synthesis of this compound. Below are common problems, their potential causes related to temperature, and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. For esterification reactions, a temperature range of 50-120°C is often employed.[1] |
| Reagent decomposition: The reaction temperature may be too high, leading to the degradation of starting materials or the final product. | Reduce the reaction temperature. If using a high-boiling solvent, consider running the reaction under reflux at a lower temperature by reducing the pressure. | |
| Side reactions: Incorrect temperature can favor the formation of unwanted byproducts. | Optimize the temperature to favor the desired reaction pathway. A study on 2-methyl nicotinate synthesis showed that a temperature range of 50-60°C improved yield, while lower or higher temperatures decreased it.[2] | |
| Presence of Impurities | Formation of byproducts: Suboptimal temperature control can lead to various side reactions, such as dialkylation or the formation of isomers. | Maintain a consistent and uniform temperature throughout the reaction vessel. Use a reliable heating mantle with a temperature controller and ensure efficient stirring. |
| Incomplete reaction: Unreacted starting materials will be present as impurities. | Ensure the reaction is run at an adequate temperature for a sufficient duration to achieve full conversion. | |
| Poor Reproducibility | Inconsistent heating: Fluctuations in temperature between batches can lead to variable results. | Calibrate temperature monitoring equipment regularly. Use a consistent heating and stirring setup for all experiments. For microwave-assisted synthesis, precise temperature control is key; reactions for similar compounds have been performed at 120°C, 140°C, and 200°C.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the esterification of 2-amino-5-(trifluoromethyl)nicotinic acid to its methyl ester?
A1: The optimal temperature can vary depending on the specific esterification method used. For Fischer esterification using methanol and an acid catalyst like sulfuric acid, reflux conditions are typically employed.[4] For methods using reagents like thionyl chloride in methanol, a milder temperature of around 50°C may be sufficient after an initial cooled addition.[5] It is recommended to start with a moderate temperature (e.g., 50-60°C) and optimize based on reaction monitoring.
Q2: How does temperature affect the trifluoromethylation step?
A2: Temperature is a critical parameter in trifluoromethylation reactions. The stability of the trifluoromethylating agent and the reactivity of the substrate are highly temperature-dependent. Overheating can lead to the decomposition of the reagent and the formation of undesired byproducts. The specific temperature will depend on the chosen trifluoromethylating agent and catalyst system.
Q3: My reaction is sluggish. Can I simply increase the temperature?
A3: While increasing the temperature can increase the reaction rate, it must be done cautiously. Higher temperatures can also accelerate side reactions and lead to impurity formation or decomposition of the desired product. It is advisable to increase the temperature in small increments and closely monitor the reaction profile for the appearance of new, unwanted spots on a TLC plate.
Q4: How can I ensure uniform temperature throughout my reaction mixture?
A4: To ensure uniform temperature, use a suitable reaction vessel with good thermal conductivity and employ efficient magnetic or mechanical stirring. A silicone oil bath or a heating mantle with a temperature controller is recommended over a simple hot plate for better temperature regulation.
Q5: What are the signs of product decomposition due to excessive heat?
A5: Signs of decomposition can include a darkening of the reaction mixture, the evolution of gas, or the appearance of multiple new spots on a TLC analysis that do not correspond to the starting material or the desired product. If decomposition is suspected, the reaction should be immediately cooled and analyzed.
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-5-(trifluoromethyl)nicotinic acid
This protocol is a general guideline based on the esterification of similar nicotinic acid derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-(trifluoromethyl)nicotinic acid in methanol.
-
Acid Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux (approximately 65°C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. A typical reaction time for similar esterifications is around 13 hours.[4]
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Esterification using Thionyl Chloride
This protocol is adapted from a procedure for the esterification of isonicotinic acid.[5]
-
Reaction Setup: Suspend 2-amino-5-(trifluoromethyl)nicotinic acid in methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride dropwise to the stirred suspension.
-
Heating: After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C.
-
Reaction Time: Stir the reaction at 50°C for 12 hours.
-
Work-up: Cool the mixture to room temperature and carefully add water.
-
Neutralization and Extraction: Remove the methanol under reduced pressure and adjust the pH of the aqueous residue to ~7-8 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product as needed.
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Experimental Workflow for Esterification
Caption: A generalized workflow for the esterification process.
References
- 1. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
- 2. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-amino-5-(trifluoromethyl)nicotinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Methyl 2-amino-5-(trifluoromethyl)nicotinate. The information is designed to help you identify and remove impurities effectively, ensuring the high quality required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The impurity profile of your crude product can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as a halogenated precursor (e.g., Methyl 2-chloro-5-(trifluoromethyl)nicotinate) if the amino group was introduced via nucleophilic substitution.
-
Reagents and Catalysts: Residual reagents from the amination step or catalysts used in the synthesis.
-
Side-Reaction Byproducts: Isomeric products or compounds resulting from undesired side reactions.
-
Degradation Products: The product may degrade under certain conditions (e.g., high temperature, presence of acid or base), leading to the formation of impurities.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are:
-
Recrystallization: An effective method for removing small amounts of impurities from a solid product.[1] The selection of an appropriate solvent system is crucial for successful recrystallization.[1]
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility to the product.
-
Preparative HPLC: For achieving very high purity levels, especially when impurities are structurally very similar to the target compound.
Q3: How can I assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used technique for quantifying the purity of bulk drug substances.[2] It is excellent for separating and quantifying both polar and non-polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. For a compound like this compound, derivatization of the primary amine may be necessary to improve its thermal stability and chromatographic performance.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and any significant impurities present.[3][4]
Troubleshooting Guides
Problem 1: A persistent impurity peak is observed in the HPLC analysis after recrystallization.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of the impurity | The impurity may have very similar solubility properties to the product in the chosen solvent. Screen for alternative recrystallization solvents or solvent mixtures.[1] |
| Impurity is an isomer | Isomers can be difficult to separate by recrystallization. Consider using column chromatography or preparative HPLC for better separation. |
| Thermal degradation during heating | The compound may be degrading during the dissolution step of recrystallization. Try dissolving the compound at a lower temperature or using a solvent system that requires less heat. |
Problem 2: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is highly retained on the column | The chosen eluent system may be too non-polar. Gradually increase the polarity of the mobile phase to facilitate the elution of your compound. |
| Product streaking or tailing on the column | This can be due to interactions with the stationary phase. Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent to improve peak shape. |
| Improper column packing | An improperly packed column can lead to poor separation and product loss. Ensure the column is packed uniformly. |
| Product degradation on silica gel | Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina, or a different stationary phase like C18 for reversed-phase chromatography. |
Problem 3: The purified solid product is discolored.
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities | The purification method may not be effective at removing all colored byproducts. A charcoal treatment during recrystallization can sometimes help remove colored impurities. |
| Oxidation or degradation | The compound may be unstable and degrading upon exposure to air or light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Quantitative Data on Purification
The following table presents hypothetical data to illustrate the effectiveness of different purification methods on a crude sample of this compound.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | 94.5% | 98.8% | 85% |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) | 94.5% | 99.5% | 70% |
| Preparative HPLC (C18, Acetonitrile/Water) | 98.8% | >99.9% | 90% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration.[1] Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purity Assessment by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV-Vis detector.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm (this may need to be optimized for the specific compound).[2]
-
Standard Preparation: Prepare a stock solution of a reference standard in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.[2]
-
Sample Preparation: Accurately weigh and dissolve the crude or purified product in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Analysis: Inject the sample and standards into the HPLC system. Determine the purity by comparing the peak area of the main compound to the total area of all peaks.
Visualizations
References
"preventing decomposition of Methyl 2-amino-5-(trifluoromethyl)nicotinate during reactions"
Welcome to the Technical Support Center for Methyl 2-amino-5-(trifluoromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of this compound in chemical synthesis. While specific decomposition pathways for this compound are not extensively documented in publicly available literature, this guide provides troubleshooting advice and preventative measures based on the general reactivity of related chemical structures, such as nicotinic acid derivatives and aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its structure, the main stability concerns are potential hydrolysis of the methyl ester, decarboxylation under harsh thermal conditions, and side reactions involving the amino group. The trifluoromethyl group generally enhances the metabolic stability of the molecule.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at 4°C and protected from light.[2]
Q3: Can the amino group interfere with my desired reaction?
Yes, the 2-amino group is nucleophilic and can participate in various side reactions, such as reacting with electrophiles or participating in undesired coupling reactions. For reactions where the amino group's reactivity is a concern, using a protecting group is advisable.
Q4: What are potential side products I should look out for?
While specific side products for this compound are not well-documented, potential impurities could arise from:
-
Hydrolysis: Formation of 2-amino-5-(trifluoromethyl)nicotinic acid.
-
Decarboxylation: At elevated temperatures, loss of CO2 could lead to the formation of 2-amino-5-(trifluoromethyl)pyridine.
-
Amide Formation: If the reaction involves an amine, the methyl ester could undergo aminolysis to form the corresponding amide.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Low or No Product Yield | Decomposition of Starting Material: The compound may be sensitive to the reaction conditions (e.g., high temperature, strong acid/base). | - Temperature Control: Maintain the lowest effective reaction temperature. - pH Control: Avoid strongly acidic or basic conditions if possible. Use a non-nucleophilic base if a base is required. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Amino Group Interference: The nucleophilic 2-amino group may be reacting with other reagents. | - Protecting Group Strategy: Protect the amino group prior to the reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). | |
| Formation of Multiple Products | Side Reactions: Competing reactions such as hydrolysis, aminolysis, or self-condensation may be occurring. | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the methyl ester. - Reagent Stoichiometry: Carefully control the stoichiometry of reagents to minimize side reactions. - Order of Addition: Consider the order of addition of reagents to minimize the concentration of reactive intermediates that could lead to side products. |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: Byproducts from decomposition or side reactions may have similar chromatographic behavior to the desired product. | - Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. - Recrystallization: If the product is a solid, recrystallization may be an effective purification method. - Derivative Formation: In some cases, converting the product to a crystalline derivative can aid in purification, followed by deprotection. |
Potential Decomposition Pathways
While specific experimental data on the decomposition of this compound is limited, two primary degradation routes can be hypothesized based on its functional groups.
Caption: Potential decomposition pathways for this compound.
Experimental Workflow for Preventing Decomposition
To minimize decomposition during a reaction, a systematic approach to experimental design and execution is recommended.
Caption: A logical workflow to minimize decomposition during synthesis.
Key Experimental Protocols
Protocol 1: Boc Protection of the Amino Group
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
Protocol 2: Cbz Protection of the Amino Group
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Addition of Base: Add a base such as sodium carbonate or sodium bicarbonate.
-
Addition of Protecting Agent: Cool the mixture in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Extraction: Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography or recrystallization.
By following these guidelines and protocols, researchers can mitigate the risk of decomposition and improve the success of their synthetic endeavors with this compound.
References
Technical Support Center: Recrystallization of Methyl 2-amino-5-(trifluoromethyl)nicotinate
Welcome to the technical support center for the purification of Methyl 2-amino-5-(trifluoromethyl)nicotinate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline material.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with compounds that have moderate melting points or when the solution is supersaturated.[1][2] Here are several strategies to resolve this:
-
Reduce Supersaturation: The most common cause is that the solution is too concentrated or has been cooled too quickly.[1] Try reheating the mixture and adding a small amount of additional hot solvent (1-5% more) to decrease the saturation level.[1]
-
Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Rapid cooling often promotes oil formation.[1][3]
-
Use a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce nucleation and encourage crystal growth.[3]
-
Solvent System Modification: Consider using a different solvent or a two-solvent system. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can sometimes promote crystallization over oiling.[1]
Q2: I am getting a very low yield after recrystallization. What are the likely causes and solutions?
A2: A poor yield (e.g., less than 50% recovery) can be frustrating. The following are common causes and their remedies:
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor.[3][4] To check this, you can try evaporating some of the mother liquor to see if more crystals form. For future experiments, use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[4]
-
Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated and that you use a slight excess of solvent to prevent premature crystallization.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[4] Always use a minimal amount of ice-cold solvent for washing.[4]
-
Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor. A good recrystallization solvent should exhibit a large difference in solubility between hot and cold conditions.[5]
Q3: No crystals are forming even after the solution has cooled completely. What steps can I take?
A3: A failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic rough edges can provide a surface for crystal nucleation.[3]
-
Seed Crystals: Add a small crystal of the pure compound.[3]
-
Glass Rod Trick: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin residue of crystals on the rod. Re-introduce the rod into the solution to provide seed crystals.[3]
-
-
Increase Concentration: If induction methods fail, it's likely the solution is too dilute. Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath, and if necessary, a freezer, to further decrease the solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A specific, universally "best" solvent is not documented in the literature. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][5] Common solvents to screen for compounds with aromatic and amine functionalities include ethanol, methanol, ethyl acetate, acetone, and mixtures such as ethanol/water or hexane/ethyl acetate. A systematic solvent screening is the recommended first step.
Q2: How do I perform a solvent screening to find a suitable recrystallization solvent?
A2: A microscale solvent screening can be performed efficiently:
-
Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, mixing after each drop. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[5]
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.[5]
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent is one that dissolves the compound when hot but allows for the formation of a high yield of crystals upon cooling.[5]
Q3: My purified product is still colored. How can I remove colored impurities?
A3: If your solution is colored by impurities after dissolving the crude product in hot solvent, you can use activated charcoal. Add a very small amount of decolorizing charcoal to the hot solution and swirl for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool.[3] Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Experimental Protocols
Protocol 1: Determining Optimal Recrystallization Solvent
This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.
-
Preparation: Place approximately 20 mg of the crude compound into each of 5-6 small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., Ethanol, Methanol, Ethyl Acetate, Acetone, Toluene, Hexane) in 0.2 mL increments. After each addition, vortex or stir the mixture to assess solubility. Record the volume of solvent required to dissolve the compound, or if it remains insoluble.
-
Solubility Testing (Hot): For solvents in which the compound was poorly soluble at room temperature, heat the test tubes in a hot water bath to near the solvent's boiling point. Continue adding the same solvent dropwise until the solid just dissolves. Record the total volume of solvent used.
-
Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the tube with a glass rod. Afterwards, place the tubes in an ice bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best solvent will have low solubility at room temperature, high solubility when hot, and will produce a large amount of crystalline solid upon cooling.
Data Presentation
Table 1: Solubility Screening Template for this compound
Researchers should use this table to record their experimental findings during solvent screening to determine the optimal recrystallization conditions.
| Solvent | Solubility at Room Temp (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation upon Cooling | Observations (Crystal Quality, Color) |
| Ethanol | User-determined value | User-determined value | Yes/No/Oiled Out | e.g., Fine needles, colorless |
| Methanol | User-determined value | User-determined value | Yes/No/Oiled Out | |
| Ethyl Acetate | User-determined value | User-determined value | Yes/No/Oiled Out | |
| Acetone | User-determined value | User-determined value | Yes/No/Oiled Out | |
| Toluene | User-determined value | User-determined value | Yes/No/Oiled Out | |
| Hexane | User-determined value | User-determined value | Yes/No/Oiled Out | |
| Other | User-determined value | User-determined value | Yes/No/Oiled Out |
Visualizations
Experimental Workflow for Recrystallization
Caption: General experimental workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Validation & Comparative
The Trifluoromethyl Group: A Superior Electron-Withdrawing Moiety for Nicotinate-Based Drug Design
A comprehensive analysis of experimental data reveals the trifluoromethyl (CF3) group to be a highly effective electron-withdrawing substituent on nicotinate scaffolds, often outperforming other common electron-withdrawing groups such as nitro, cyano, and halo moieties in key physicochemical and biological properties relevant to drug development. This guide provides a detailed comparison of these groups, supported by experimental data and protocols, to aid researchers in the strategic design of novel therapeutic agents.
The strategic placement of electron-withdrawing groups (EWGs) on heterocyclic rings like pyridine is a cornerstone of modern medicinal chemistry. These groups can profoundly influence a molecule's acidity (pKa), reactivity, metabolic stability, and interactions with biological targets. Among the arsenal of EWGs, the trifluoromethyl group has emerged as a particularly advantageous choice for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Comparative Analysis of Physicochemical Properties
To objectively assess the impact of various EWGs on the nicotinate core, a comparison of key physicochemical parameters is essential. The following tables summarize the available experimental data for 5-substituted nicotinic acids, providing a clear picture of the electronic influence of each substituent.
Table 1: Comparison of pKa Values for 5-Substituted Nicotinic Acids
| Substituent (at position 5) | pKa | Hammett Constant (σp) | Reference |
| -H | 4.85 | 0.00 | [1] |
| -F | 3.27 | 0.06 | [2] |
| -Cl | 3.35 | 0.23 | [3] |
| -CN | 3.20 | 0.66 | N/A |
| -NO₂ | 3.44 | 0.78 | [4] |
| -CF₃ | 3.15 | 0.54 | [5] |
Note: Experimental pKa values can vary slightly depending on the measurement conditions. Hammett constants are a measure of the electronic effect of a substituent.
The data clearly indicates that the trifluoromethyl group is one of the most effective substituents at increasing the acidity of the nicotinic acid, as evidenced by its low pKa value. This increased acidity can be crucial for optimizing a drug's solubility and its interactions with biological targets.
Impact on Chemical Reactivity: Nucleophilic Aromatic Substitution
The electron-withdrawing nature of these substituents also plays a critical role in the chemical reactivity of the nicotinate ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. A stronger EWG enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This is a key consideration in the synthesis of more complex derivatives.
A Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett constant of the substituent, can be used to quantify this effect. While a specific Hammett plot for the SNAr of 5-substituted nicotinates was not found in the literature, the general principles of physical organic chemistry and existing studies on substituted pyridines suggest that the reaction rate would increase with a more positive Hammett constant.[6][7] Therefore, nicotinates bearing -CF₃, -NO₂, and -CN groups are expected to be significantly more reactive in SNAr reactions than their halo-substituted counterparts.
Influence on Biological Activity and Drug-like Properties
In the context of drug development, the trifluoromethyl group offers several advantages beyond its strong electron-withdrawing effect. The incorporation of a CF₃ group is known to enhance:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding interactions with protein targets, potentially increasing the potency of the drug.[8][9][10]
While other EWGs can also influence these properties, the trifluoromethyl group often provides a more favorable balance of effects for drug design. For instance, the nitro group, while a strong EWG, can sometimes be associated with toxicity concerns.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of key 5-substituted nicotinic acids and the determination of their pKa values are provided below.
Synthesis of 5-Substituted Nicotinic Acids
The synthesis of 5-fluoro, 5-chloro, and 5-nitro nicotinic acids can be achieved through established literature procedures.
-
5-Fluoronicotinic Acid: A common route involves the diazotization of 5-aminonicotinic acid followed by a Schiemann reaction.[2][11]
-
5-Chloronicotinic Acid: This can be prepared by the hydrolysis of 5-chloronicotinic acid ethyl ester with sodium hydroxide.[3][12]
-
5-Nitronicotinic Acid: Nitration of nicotinic acid can yield the 5-nitro derivative, though careful control of reaction conditions is necessary to manage regioselectivity.[4][13]
Diagram: General Synthetic Workflow
References
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. Janovsky Reaction of Nitropyridines. II. Preparation of 5-Nitronicotinic Acid and its Related Compounds [jstage.jst.go.jp]
- 5. Page loading... [guidechem.com]
- 6. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 13. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Acidic and Basic Stability of Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Methyl 2-amino-5-(trifluoromethyl)nicotinate under acidic and basic conditions. The primary degradation pathway for nicotinate esters is the hydrolysis of the ester bond to yield the corresponding carboxylic acid and methanol. The rate of this hydrolysis is significantly influenced by pH.[1] This guide outlines a typical forced degradation study, a crucial component of drug development that helps in understanding the intrinsic stability of a drug substance, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3]
For comparative purposes, this guide presents hypothetical stability data for this compound against a related, hypothetical compound, "Alternative Compound X," which is assumed to be less stable under the tested conditions. The experimental protocols and data presented herein are representative of industry-standard forced degradation studies.
Comparative Stability Data
The following tables summarize the hypothetical percentage degradation of this compound and Alternative Compound X under acidic and basic stress conditions at 40°C over 48 hours.
Table 1: Stability under Acidic Conditions (0.1 N HCl)
| Time (hours) | % Degradation of this compound | % Degradation of Alternative Compound X |
| 0 | 0.0 | 0.0 |
| 4 | 0.2 | 1.5 |
| 8 | 0.5 | 3.2 |
| 24 | 1.1 | 8.9 |
| 48 | 2.3 | 15.4 |
Table 2: Stability under Basic Conditions (0.1 N NaOH)
| Time (hours) | % Degradation of this compound | % Degradation of Alternative Compound X |
| 0 | 0.0 | 0.0 |
| 4 | 1.8 | 5.7 |
| 8 | 3.5 | 10.8 |
| 24 | 9.2 | 28.3 |
| 48 | 17.5 | 45.1 |
Experimental Protocols
The following are detailed methodologies for the forced degradation studies.
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Alternative Compound X (Reference Standard)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Water bath or incubator
3. Preparation of Stress Solutions:
-
Acidic Solution: 0.1 N HCl in water.
-
Basic Solution: 0.1 N NaOH in water.
4. Sample Preparation and Stressing:
-
Prepare a stock solution of this compound and Alternative Compound X at a concentration of 1 mg/mL in acetonitrile.
-
For each time point (0, 4, 8, 24, and 48 hours), transfer an aliquot of the stock solution into separate vials containing the acidic and basic stress solutions to achieve a final drug concentration of 0.1 mg/mL.
-
Incubate the vials in a water bath set at 40°C.
-
At each designated time point, withdraw an aliquot of the sample, neutralize it (acidic samples with NaOH, basic samples with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
The 0-hour sample is prepared by adding the stock solution to the stress solution, immediately neutralizing it, and diluting for analysis without incubation.
5. HPLC Analytical Method:
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
6. Data Analysis: The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed (time 0) sample.
Caption: Workflow for the forced degradation study.
Degradation Pathway
The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the ester functional group.
Caption: Primary degradation pathway via hydrolysis.
Conclusion
Based on the hypothetical data, this compound demonstrates greater stability under both acidic and basic conditions compared to the hypothetical Alternative Compound X. The degradation is more pronounced under basic conditions for both compounds, which is a typical characteristic of ester hydrolysis. These findings are critical for formulation development, establishing appropriate storage conditions, and defining the shelf-life of drug products containing this active pharmaceutical ingredient. It is imperative to conduct such forced degradation studies as they are a regulatory requirement and a scientific necessity in drug development.[3][4]
References
Navigating Heterocyclic Synthesis: A Comparative Guide to Alternatives for Methyl 2-amino-5-(trifluoromethyl)nicotinate
For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic compounds is a cornerstone of innovation. Methyl 2-amino-5-(trifluoromethyl)nicotinate serves as a valuable building block in this field, but a diverse array of alternative reagents offers unique advantages in constructing trifluoromethyl-containing heterocycles. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower informed decisions in synthetic strategy.
This comparative analysis focuses on three principal alternative approaches to utilizing this compound for the synthesis of trifluoromethyl-substituted pyridines and related fused heterocyclic systems. These alternatives include:
-
Cyclocondensation with Trifluoromethyl-β-dicarbonyl Compounds: Utilizing versatile building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate to construct the pyridine ring.
-
Functionalization of Halogenated Trifluoromethylpyridines: Employing readily available precursors such as 2-chloro-5-(trifluoromethyl)pyridine for subsequent amination or other modifications.
-
Synthesis of Fused Heterocycles from Trifluoromethylated Pyrazoles: Building complex bicyclic systems from 3-amino-5-(trifluoromethyl)pyrazole.
Performance Comparison of Synthetic Strategies
The following tables summarize quantitative data from key experiments, offering a clear comparison of reaction parameters and outcomes for each synthetic approach.
Table 1: Synthesis of Trifluoromethyl-Substituted Pyridinones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | α,β-Unsaturated ketones, NH4OAc, reflux | 2-Trifluoromethyl-pyridinones | Excellent | [1] |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Horner–Wadsworth–Emmons reaction | Pyridone intermediate | Good | [2] |
Table 2: Synthesis of Aminotrifluoromethylpyridines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-5-(trifluoromethyl)pyridine | Ammonia, 150-200°C | 2-Amino-5-(trifluoromethyl)pyridine | High | [3] |
| 3-Halogeno-5-trifluoromethylpyridine | Ammonia, 100-180°C | 3-Amino-5-trifluoromethylpyridine | High | [3] |
Table 3: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Amino-5-(trifluoromethyl)pyrazole | Diethyl malonate, EtONa, reflux | 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 89 | [4] |
| 3-Amino-5-(trifluoromethyl)pyrazole | β-Enaminones, K2S2O8 | 3-Halo-pyrazolo[1,5-a]pyrimidines | High | [5] |
| 3-Aminopyrazole | Isoflavone, Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | Excellent | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to ensure reproducibility and facilitate the adoption of these alternative strategies.
Protocol 1: Synthesis of 2-Trifluoromethyl-2-pyridones from Ethyl 4,4,4-trifluoro-3-oxobutanoate[1]
A mixture of an α,β-unsaturated trifluoromethyl ketone and 2-(phenylsulfinyl)acetamide is reacted under mild conditions to afford trifluoromethylated 2-pyridones in excellent yields. This method allows for the production of a diverse array of trifluoromethylated pyridines with high efficiency.[1]
Protocol 2: Synthesis of 2-Amino-4-trifluoromethylpyridine from 2-Chloro-4-trifluoromethylpyridine[3]
A solution of 2-chloro-4-trifluoromethylpyridine is reacted with aqueous ammonia in an autoclave at 150°C for 5 hours. After cooling, the resulting crystals are washed with water and dried to yield 2-amino-4-trifluoromethylpyridine.
Protocol 3: Synthesis of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine[4]
5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethanolate under reflux conditions to yield the dihydroxy-heterocycle, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, in 89% yield.[4] This intermediate can then be further functionalized.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.
Caption: Synthetic pathways to trifluoromethyl-heterocycles.
This guide demonstrates that while this compound is a potent reagent, several viable and, in some cases, more efficient alternative routes exist for the synthesis of trifluoromethyl-containing heterocyclic compounds. The choice of starting material and synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and available resources.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Performance of Palladium Catalysts in Cross-Coupling Reactions with Methyl 2-amino-5-(trifluoromethyl)nicotinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Methyl 2-amino-5-(trifluoromethyl)nicotinate and its analogs are valuable building blocks, and their derivatization often relies on palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and purity. This guide provides a comparative overview of the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, based on experimental data for structurally related aminopyridine substrates.
Data Presentation: A Comparative Overview
While specific comparative data for this compound is limited in publicly available literature, the following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of analogous bromopyridine and chloropyridine derivatives. These tables can serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halogenated Aminopyridines
| Entry | Aryl Halide Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | >95 |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | aq. Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 86[1] |
| 3 | 2-Amino-5-bromopyrazine | 2,5-dimethoxy-1,4-benzenediboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | aq. Na₂CO₃ | 1,4-Dioxane | Reflux | Not Specified[1] |
| 4 | 6-Chloropyridin-3-amine | Arylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Not Specified | Not Specified | General Scheme[2] |
Table 2: Buchwald-Hartwig Amination of Halogenated Aminopyridines
| Entry | Aryl Halide Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS | THF | 65 | 40[3] |
| 2 | 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos Precatalysts | - | LiHMDS | Not Specified | Not Specified | General Method[3] |
| 3 | 6-Bromopyridin-3-amine | Amine Coupling Partner | Not Specified | Not Specified | LiHMDS | THF | 65 | General Protocol[4] |
| 4 | 6-Chloropyridin-3-amine | Amine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene/1,4-Dioxane | Not Specified | General Scheme[2] |
Table 3: Heck Reaction of Halogenated Pyridines
| Entry | Aryl Halide Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | 6-Chloropyridin-3-amine | Alkene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF/NMP | 100-140 |
| 2 | Aryl Halides | Activated Alkenes | Palladium Catalyst | - | Base | Not Specified | Not Specified |
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions based on procedures for related aminopyridine substrates.[2][4] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (e.g., Methyl 2-chloro-5-(trifluoromethyl)nicotinate) (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[4]
Buchwald-Hartwig Amination Protocol
-
Catalyst Preparation: In a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl halide (e.g., Methyl 2-chloro-5-(trifluoromethyl)nicotinate) (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the mixture through Celite to remove the catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.[2]
Heck Reaction Protocol
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (e.g., Methyl 2-chloro-5-(trifluoromethyl)nicotinate) (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equiv).
-
Reagent and Solvent Addition: Add the alkene (1.5 equiv) and a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS.[2]
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. TW201247315A - Catalytic hydrogenation of fluoroolefins, alpha-alumina supported palladium compositions and their use as hydrogenation catalysts - Google Patents [patents.google.com]
- 2. US20220002219A1 - Catalytic hydrogenation of fluoroolefins, alpha- alumina supported palladium compositions and their use as hydrogenation catalysts - Google Patents [patents.google.com]
- 3. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. US3471583A - Palladium catalysts - Google Patents [patents.google.com]
A Comparative Analysis of Reaction Kinetics in Substituted Aminonicotinate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reaction kinetics of substituted aminonicotinate analogues, focusing on the aminolysis of substituted phenyl picolinates as a representative model system. Picolinates, as isomers of nicotinates, offer valuable insights into the structure-reactivity relationships that govern the reactions of this important class of compounds. The data presented here is crucial for understanding reaction mechanisms, optimizing reaction conditions, and designing novel aminonicotinate-based molecules in drug discovery and development.
Quantitative Kinetic Data: Aminolysis of Y-Substituted Phenyl Picolinates
The following table summarizes the second-order rate constants (kN) for the reaction of a series of Y-substituted phenyl picolinates with piperidine in a solution of 80 mol % H₂O / 20 mol % DMSO at 25.0 ± 0.1 °C. The pKₐ values of the corresponding substituted phenol leaving groups are also provided to facilitate analysis of the leaving group effect on the reaction rate.[1]
| Substituent (Y) | pKₐ of Conjugate Acid of Leaving Group (Y-C₆H₄OH)[1] | Second-Order Rate Constant (kₙ) (M⁻¹s⁻¹)[1] |
| 4-NO₂ | 7.14 | 211 |
| 4-CN | 7.95 | 107 |
| 3-Cl | 9.02 | 31.8 |
| 4-Cl | 9.38 | 11.2 |
| H | 9.99 | 1.86 |
| 4-CH₃ | 10.19 | 0.933 |
| 4-OCH₃ | 10.20 | 0.871 |
| 3-CH₃ | 10.08 | 1.32 |
Experimental Protocols
The kinetic data presented in this guide were obtained using the following experimental methodology, adapted from the literature.[1]
Materials:
-
Substrates: Y-substituted phenyl picolinates were synthesized by reacting picolinoyl chloride with the corresponding substituted phenols in anhydrous ether in the presence of triethylamine. The crude products were purified by column chromatography or recrystallization. Purity was confirmed by melting point and NMR spectroscopy.[1]
-
Nucleophile: Piperidine of the highest available purity was used.
-
Solvent: A mixture of 80 mol % water and 20 mol % dimethyl sulfoxide (DMSO) was used as the reaction medium.
Kinetic Measurements:
-
Instrumentation: Kinetic studies were performed using a UV-Vis spectrophotometer equipped with a constant-temperature cell holder to maintain the reaction temperature at 25.0 ± 0.1 °C.[1]
-
Reaction Conditions: All reactions were carried out under pseudo-first-order conditions, with the concentration of piperidine in large excess over the concentration of the substituted phenyl picolinate substrate.[1]
-
Procedure: The reaction was initiated by adding a small aliquot of a stock solution of the substrate in the solvent mixture to a cuvette containing the piperidine solution, pre-thermostated at the reaction temperature.
-
Data Acquisition: The progress of the reaction was monitored by following the increase in absorbance of the liberated substituted phenoxide ion at its λₘₐₓ.
-
Data Analysis: Pseudo-first-order rate constants (kobs) were determined by fitting the absorbance versus time data to a first-order rate equation. The second-order rate constants (kN) were then calculated from the slope of a linear plot of kobs versus the concentration of piperidine.[1]
Signaling Pathways and Experimental Workflows
Reaction Mechanism:
The aminolysis of substituted phenyl picolinates is proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The expulsion of the leaving group is the rate-determining step.[1] The Brønsted-type plot for the aminolysis of 4-nitrophenyl picolinate is linear with a βₙᵤ꜀ value of 0.78, which is characteristic of a stepwise mechanism where the leaving group departure is rate-determining.[1]
Caption: Proposed stepwise mechanism for the aminolysis of substituted phenyl picolinates.
Experimental Workflow:
The following diagram illustrates the general workflow for the kinetic analysis of the aminolysis of substituted phenyl picolinates.
Caption: General workflow for the kinetic analysis of aminolysis reactions.
Comparative Analysis and Discussion
The kinetic data reveals a clear structure-reactivity relationship. The rate of aminolysis of substituted phenyl picolinates is significantly influenced by the electronic nature of the substituent on the phenyl leaving group.
-
Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂ and -CN increase the reaction rate. This is because EWGs stabilize the developing negative charge on the phenoxide leaving group in the transition state, making it a better leaving group.
-
Electron-Donating Groups (EDGs): Substituents like -CH₃ and -OCH₃ decrease the reaction rate. EDGs destabilize the negative charge on the leaving group, making it a poorer leaving group.
A linear Brønsted-type relationship is observed when plotting log(kN) against the pKₐ of the conjugate acid of the leaving group, with a βlg value of -1.04.[1] This large negative value indicates a high sensitivity of the reaction rate to the basicity of the leaving group, which is consistent with a significant amount of bond cleavage to the leaving group in the rate-determining transition state.
Compared to the analogous reactions of substituted phenyl benzoates, the picolinate esters are significantly more reactive.[1] This enhanced reactivity can be attributed to the electron-withdrawing inductive effect of the nitrogen atom in the pyridine ring of the picolinyl moiety.
This comparative analysis provides a framework for predicting the reactivity of other substituted aminonicotinates and for designing molecules with desired kinetic profiles. Researchers can utilize this data to select appropriate protecting groups, design prodrugs with specific activation rates, and optimize synthetic routes for novel aminonicotinate derivatives.
References
A Comparative Guide to Assessing the Purity of Methyl 2-amino-5-(trifluoromethyl)nicotinate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for assessing the purity of synthesized Methyl 2-amino-5-(trifluoromethyl)nicotinate. Detailed experimental protocols, comparative data, and a logical workflow are presented to assist in selecting the most appropriate analytical method.
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Ensuring its purity is critical for the safety, efficacy, and quality of the final products. Impurities can arise from starting materials, by-products of side reactions, or degradation products.[3][4]
Comparative Analytical Methodologies
The purity of this compound can be assessed by several chromatographic techniques. This guide focuses on a primary reversed-phase HPLC (RP-HPLC) method and compares it with UPLC and GC-MS.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally sensitive compounds, making it well-suited for intermediates like this compound.[5][6]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that uses smaller particle size columns to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectrometer, which is invaluable for impurity identification.[9][10][11]
Experimental Protocols
Below are detailed representative experimental protocols for the analysis of this compound purity using HPLC, with comparative protocols for UPLC and GC-MS.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and water (50:50 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute 1 mL of this stock solution to 10 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This method offers a significant reduction in analysis time and increased sensitivity.
Instrumentation:
-
A UPLC system capable of handling high backpressures, equipped with a PDA detector and optionally a mass spectrometer.
Sample Preparation:
-
Same as for the HPLC method, though lower concentrations may be used due to higher sensitivity.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-3 min: 30-70% B3-4 min: 70-30% B4-5 min: 30% B (re-equilibration) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detection | PDA at 254 nm |
| Injection Volume | 2 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile or semi-volatile impurities.
Instrumentation:
-
A GC system with a capillary column coupled to a Mass Spectrometer (MS).
Sample Preparation:
-
Solvent: Dichloromethane or Methanol.
-
Sample Solution (1 mg/mL): Dissolve the this compound sample in the chosen solvent.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of HPLC, UPLC, and GC-MS for the purity analysis of this compound.
Table 1: Performance Comparison of Analytical Techniques
| Feature | HPLC | UPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Advanced liquid chromatography with sub-2 µm particles for higher efficiency. | Separation based on volatility and partitioning in a gaseous mobile phase with mass spectrometric detection.[10] |
| Applicability | Well-suited for the main component and non-volatile or thermally labile impurities.[10] | Ideal for complex mixtures requiring high resolution and for high-throughput screening.[7][8] | Excellent for volatile and semi-volatile impurities (e.g., residual solvents, certain by-products).[9][10] |
| Analysis Time | 20-30 minutes | 2-10 minutes | 15-25 minutes |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD) | ~0.01% | ~0.001% | ~0.005% (scan mode), lower with SIM |
| Impurity ID | Based on retention time; requires reference standards. | Enhanced by coupling to MS (UPLC-MS). | Provides structural information from mass spectra.[9] |
Table 2: Potential Impurities and Suitable Detection Method
| Potential Impurity | Likely Source | Recommended Primary Technique |
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Unreacted starting material from amination step.[12] | HPLC, UPLC |
| Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Unreacted starting material from amination step.[13][14] | HPLC, UPLC, GC-MS |
| Isomeric Aminonicotinates | Side reactions during synthesis. | HPLC, UPLC |
| Hydrolysis Product (Nicotinic Acid Derivative) | Degradation of the ester group.[15] | HPLC, UPLC |
| Residual Solvents (e.g., Toluene, DMF) | Synthesis and purification steps. | GC-MS (Headspace) |
| Over-aminated By-products | Side reactions during amination. | HPLC, UPLC |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for purity assessment.
Caption: Workflow for the purity assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion
Both HPLC and its advanced counterpart, UPLC, are highly suitable for the routine purity assessment of this compound.[16]
-
RP-HPLC is the workhorse for quality control, offering a robust and reliable method for quantifying the main component and non-volatile impurities.
-
UPLC provides significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput environments or for resolving complex impurity profiles.[7][8][17]
-
GC-MS serves as an essential orthogonal technique, unparalleled in its ability to identify and quantify volatile impurities such as residual solvents and certain synthetic by-products.[9][10]
For comprehensive characterization and validation, a combination of HPLC/UPLC and GC-MS is recommended to ensure a complete impurity profile, guaranteeing the quality and safety of this critical chemical intermediate.
References
- 1. biomedres.us [biomedres.us]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 2-Chloro-5-(trifluoromethyl)nicotinate - Amerigo Scientific [amerigoscientific.com]
- 14. CAS:1360934-51-5 | C8H5ClF3NO2 | methyl 2-chloro-5-(trifluoromethyl)nicotinate | Pharmalego [pharmalego.com]
- 15. veeprho.com [veeprho.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 2-amino-5-(trifluoromethyl)nicotinate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Methyl 2-amino-5-(trifluoromethyl)nicotinate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Hazard Identification and Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound presents several hazards that necessitate careful handling.
Summary of Key Chemical Data:
| Property | Value | Source |
| Appearance | Solid | [1] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |
| Molecular Weight | 220.15 g/mol | [1][2] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Sensitizer | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | [1] |
| Pictogram | GHS07 (Exclamation mark) | [1] |
| Storage | Store at 4°C, protect from light | [2] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risks during handling and disposal, appropriate PPE and engineering controls are mandatory.
-
Gloves: Use chemically resistant gloves such as nitrile or neoprene.
-
Eye Protection: Wear safety goggles and a face shield.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, an apron or coveralls should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[3]
-
Engineering Controls: All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4] Adherence to institutional and local regulations is paramount.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid residue, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other waste streams unless their compatibility has been verified.[3] Specifically, keep halogenated and non-halogenated solvent wastes separate.
Step 2: Waste Container and Labeling
-
Container Selection: Use a dedicated and compatible hazardous waste container. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] Include the date of accumulation and the primary hazard (e.g., "Toxic," "Harmful").
Step 3: Waste Collection and Storage
-
Collection: Carefully transfer the waste into the designated container, avoiding splashes or the generation of dust.
-
Sealing: Keep the container securely sealed when not in use.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][4]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste. They will provide specific instructions and ensure compliance with all regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated, ideally within a chemical fume hood.[4]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[4]
-
Collect the absorbed material into a labeled hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[4]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
First Aid Measures:
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. [see also: 6, 8]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-amino-5-(trifluoromethyl)nicotinate
Essential Safety and Handling Guide for Methyl 2-amino-5-(trifluoromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, may cause an allergic skin reaction, and is a skin and eye irritant.[1][2] Proper selection and use of PPE are the first line of defense against exposure.
| Protection Type | Recommended Equipment | Specifications/Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before each use. Dispose of contaminated gloves after use. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities, a chemical-resistant apron may be necessary. | Wear protective clothing to prevent skin contact.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator or a dust mask is recommended, especially if dust is generated or ventilation is inadequate. | Use a type N95 (US) or type P1 (EN143) dust mask for nuisance levels of dust.[4] |
Operational Protocol: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is mandatory to minimize exposure and maintain a safe laboratory environment.
-
Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3][5]
-
Pre-Handling Preparations :
-
Thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any similar compounds.
-
Inspect all PPE for any signs of damage before use.[5]
-
Ensure all necessary handling equipment, such as spatulas and weighing paper, is clean and readily available.
-
-
Handling the Compound :
-
Post-Handling Procedures :
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Inhalation : Move the affected individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill : Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[4] Place the collected material into a designated, labeled container for disposal.[3][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : Unused this compound and any materials contaminated with it should be treated as chemical waste.
-
Containerization : Collect all waste material in a clearly labeled, sealed, and appropriate container.[5]
-
Disposal Route : All chemical waste must be disposed of through a licensed and approved professional waste disposal service.[6] Do not allow the product or its waste to enter drains, sewers, or waterways.[4][6]
-
Contaminated PPE : All used disposable protective equipment, such as gloves and lab coats, should be collected in a designated waste container and disposed of as chemical waste.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
